molecular formula C7H4BrF5N2O B2594625 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine CAS No. 1857967-70-4

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Número de catálogo: B2594625
Número CAS: 1857967-70-4
Peso molecular: 307.018
Clave InChI: IQOYYBNUZJUVKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is a versatile chemical building block designed for advanced research and development applications. This compound features a pyrazine ring system functionalized with a bromo substituent and a pentafluoropropoxy side chain. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural motifs. The electron-withdrawing nature of the pentafluoropropoxy group can significantly influence the electronic properties and metabolic stability of resulting molecules, making this reagent particularly valuable in medicinal chemistry. Researchers utilize this and related halogenated pyrazine cores in the synthesis of complex heterocyclic compounds, including pyrrolopyrazines, which have demonstrated relevant biological activity in scientific investigations. For example, similar molecular frameworks are being explored in the development of potential therapeutic agents, such as inhibitors of protein kinases like ERK5 . As a key synthetic intermediate, it enables the exploration of structure-activity relationships and the creation of novel compounds for various research programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2O/c8-4-1-15-5(2-14-4)16-3-6(9,10)7(11,12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYYBNUZJUVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Fluorine Advantage: Modulating the Physicochemical Properties of Pyrazine Building Blocks for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword for the Modern Medicinal Chemist

In the intricate landscape of drug discovery, the pyrazine core stands out as a "privileged scaffold".[1] Its presence in numerous FDA-approved drugs, particularly as a cornerstone of kinase inhibitors, speaks to its versatile and favorable biological interactions.[1][2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, primarily the optimization of its physicochemical profile—its absorption, distribution, metabolism, and excretion (ADME) properties. This is where the strategic incorporation of fluorine becomes an indispensable tool in the medicinal chemist's arsenal.[3][4]

Fluorine, the most electronegative element, is far from a simple hydrogen isostere.[3][5] Its introduction into the pyrazine framework is a deliberate, strategic decision to finely tune the molecule's properties.[6][7] This guide eschews a simplistic overview, instead offering a deep dive into the causal relationships between fluorination and the critical physicochemical parameters that dictate a molecule's fate in vivo. We will explore not just what changes occur, but why they occur, providing field-proven experimental protocols to validate these transformations. This document is designed for the hands-on researcher, the drug development professional who understands that rational design, backed by robust empirical data, is the key to success.

Section 1: The Core Physicochemical Parameters and the Impact of Fluorination

The substitution of hydrogen with fluorine on a pyrazine ring initiates a cascade of electronic and steric effects that reverberate throughout the molecule, profoundly altering its behavior. Understanding these shifts is fundamental to leveraging fluorine's full potential.

Basicity Modulation (pKa)

The two nitrogen atoms in the pyrazine ring are basic centers, making them susceptible to protonation at physiological pH. This can lead to undesirable characteristics, such as sequestration in acidic lysosomes or unwanted off-target ionic interactions.

The Causality of the Fluorine Effect: Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma framework of the pyrazine ring.[8][9][10] This withdrawal of electron density from the nitrogen atoms makes their lone pairs of electrons less available for protonation, thereby reducing the basicity of the molecule.[11] This is quantitatively observed as a decrease in the pKa of the conjugate acid.

Implications for Drug Design: A lower pKa can be highly advantageous. It can mitigate issues of lysosomotropism, improve cell permeability for the neutral species, and reduce hERG channel affinity, a common liability for basic compounds.[7]

PropertyPyrazine (Parent)2-Fluoropyrazine (Hypothetical)Rationale for Change
Predicted pKa ~0.6< 0.6The strong electron-withdrawing effect of fluorine reduces the electron density on the ring nitrogens, making them less basic.[10][11]
Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of membrane permeability, solubility, and plasma protein binding.[12][13][14] The influence of fluorine on this property is nuanced and highly dependent on the context of the substitution.[6][15]

The Causality of the Fluorine Effect:

  • Single Fluorine Substitution: Replacing a C-H with a C-F bond often leads to a slight increase in lipophilicity (LogP). While fluorine is highly electronegative, the C-F dipole is often buried within the molecule, and the overall effect can be dominated by the removal of a polarizable C-H bond and the introduction of a more hydrophobic surface.[8]

  • Polyfluorinated Groups (e.g., -CF3, -OCF3): These groups have more complex effects. The trifluoromethyl group, for example, is highly lipophilic and can significantly increase LogP, which can be beneficial for crossing the blood-brain barrier but may negatively impact solubility.[16]

Implications for Drug Design: Modulating LogP is a balancing act. Increased lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[12][17]

PropertyPyrazine (Parent)2-Fluoropyrazine2-(Trifluoromethyl)pyrazineRationale for Change
Predicted cLogP ~ -0.2~ 0.1~ 1.5A single fluorine atom modestly increases lipophilicity. The larger, more hydrophobic trifluoromethyl group significantly increases lipophilicity.[18]
Metabolic Stability

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[19][20] Aromatic and benzylic C-H bonds are often "soft spots" for oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver.[8][21]

The Causality of the Fluorine Effect: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol).[8][10] When a metabolically vulnerable C-H bond on the pyrazine ring or an adjacent substituent is replaced with a C-F bond, this position is effectively "blocked" from CYP-mediated hydroxylation.[9][16] This is not merely due to bond strength but also because the electronic perturbation caused by fluorine can make the site a less favorable substrate for the enzyme.[19][20]

Implications for Drug Design: Blocking metabolic hotspots can dramatically increase a compound's half-life, reduce patient-to-patient variability in exposure, and lower the required therapeutic dose.[16]

cluster_0 Metabolic Pathway cluster_1 Fluorine-Blocked Pathway Pyrazine_CH Pyrazine with Metabolic 'Soft Spot' (C-H) CYP450 CYP450 Oxidation Pyrazine_CH->CYP450 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Pyrazine_CF Fluorinated Pyrazine (C-F Block) CYP450_Blocked CYP450 Oxidation Pyrazine_CF->CYP450_Blocked No_Reaction Metabolism Blocked (Increased Half-Life) CYP450_Blocked->No_Reaction No reaction at this site

Caption: Fluorine blocks sites of CYP450 oxidative metabolism.

Section 2: Experimental Validation Protocols

Rational design must be validated by empirical data. The following protocols are presented as self-validating systems, designed to provide accurate and reproducible measurements of the key physicochemical properties discussed.

Protocol: Determination of Lipophilicity (LogD₇.₄) by RP-HPLC

This method is chosen for its high throughput and reproducibility, providing a reliable measure of lipophilicity at physiological pH (LogD₇.₄). It relies on the principle that a compound's retention time on a reverse-phase (hydrophobic) column is correlated with its lipophilicity.[22]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 stationary phase column.

    • Mobile Phase: Prepare a gradient of aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Standard Selection: Prepare stock solutions of 5-7 commercially available compounds with known LogP/LogD₇.₄ values that bracket the expected range of your test compounds.

    • Analysis: Inject each standard onto the HPLC system and record its retention time (tᵣ). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

    • Calibration Curve: Calculate the capacity factor, k', for each standard using the formula: k' = (tᵣ - t₀) / t₀. Plot log k' versus the known LogP/LogD₇.₄ values. Perform a linear regression to obtain the calibration curve equation.

  • Sample Analysis:

    • Preparation: Prepare a stock solution of the fluorinated pyrazine test compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Injection: Inject the test compound onto the HPLC system using the same method as the standards. Record its retention time.

  • Calculation:

    • Calculate the log k' for your test compound.

    • Using the linear regression equation from the calibration curve, calculate the LogD₇.₄ of your fluorinated pyrazine.

Trustworthiness Check: The linearity of the calibration curve (R² > 0.98) validates the method's suitability for the chosen standards. The test compound's retention time should fall within the range of the standards for accurate interpolation.

A Prepare Standards (Known LogP) B Inject Standards & Record t_r A->B C Calculate log k' for Standards B->C D Generate Calibration Curve (log k' vs LogP) C->D H Calculate LogD7.4 from Curve D->H E Prepare & Inject Test Compound F Record t_r for Test Compound E->F G Calculate log k' for Test Compound F->G G->H

Caption: Workflow for LogD₇.₄ determination via RP-HPLC.

Protocol: In Vitro Metabolic Stability Assay

This assay provides a quantitative measure of a compound's susceptibility to metabolism by the primary Phase I enzymes.[21][23] It measures the rate of disappearance of the parent compound when incubated with liver microsomes, a subcellular fraction rich in CYP enzymes.[24][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data. Thaw on ice immediately before use.

    • Cofactor Solution: Prepare a solution of NADPH (a required cofactor for CYP activity) in phosphate buffer (pH 7.4).

    • Test Compound: Prepare a stock solution of the fluorinated pyrazine in a minimal amount of organic solvent (e.g., DMSO, <0.5% final concentration).

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound) for LC-MS/MS analysis.

  • Incubation:

    • Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

    • Initiation: Add the test compound to the wells to initiate the reaction. For a negative control (T=0), immediately add quenching solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.

  • Analysis:

    • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Calculate Half-Life (t₁/₂): The slope of the line from the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as: t₁/₂ = -0.693 / k.

    • Calculate Intrinsic Clearance (Clᵢₙₜ): Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Trustworthiness Check: Include a positive control compound with known metabolic instability (e.g., verapamil) to ensure the microsomes and cofactor are active. The T=0 sample confirms that any compound loss is due to metabolism, not non-specific binding or instability.

A Prepare Microsomes, Compound, & NADPH B Pre-warm to 37°C A->B C Initiate Reaction (Add Compound) B->C D Incubate & Quench at Time Points (0, 5, 15, 30 min) C->D E Protein Precipitation (Centrifuge) D->E F LC-MS/MS Analysis of Supernatant E->F G Plot ln(% Remaining) vs. Time F->G H Calculate t½ and Clint G->H

Caption: Workflow for the liver microsomal metabolic stability assay.

Section 3: Case Study Insight - Fluorinated Pyrazine as a Kinase Inhibitor

Pyrazine derivatives are prevalent among kinase inhibitors, which often target the ATP-binding site of the enzyme.[26][27][28] Let's consider a hypothetical lead compound, "Pyr-Inhibitor," and how a single fluorine atom could transform it into a superior drug candidate, "Fluoro-Pyr-Inhibitor."

The Scenario: "Pyr-Inhibitor" shows good potency against PIM-1 kinase but suffers from rapid metabolic clearance and has a pKa that leads to some off-target effects. Metabolite identification studies pinpoint a specific hydrogen on the pyrazine ring as the primary site of oxidative metabolism.

The Strategic Fluorination: A fluorine atom is introduced at the identified metabolic soft spot.

The Predicted Outcome:

  • Metabolic Stability: The C-F bond successfully blocks the metabolic hotspot. The in vitro half-life in a microsomal assay increases from 10 minutes for "Pyr-Inhibitor" to >60 minutes for "Fluoro-Pyr-Inhibitor."[8][16]

  • pKa Reduction: The pKa is lowered due to the inductive effect. This reduces its affinity for acidic lysosomes, potentially improving its overall cellular distribution and reducing certain off-target liabilities.[11]

  • Potency Enhancement: The fluorine atom, being a weak hydrogen bond acceptor, forms a favorable interaction with a backbone N-H group in the hinge region of the PIM-1 kinase active site, increasing binding affinity and potency.[5][29]

cluster_properties Physicochemical & Pharmacological Impact Start Initial Lead: 'Pyr-Inhibitor' Fluorination Strategic Fluorination at Metabolic Hotspot Start->Fluorination Result Optimized Candidate: 'Fluoro-Pyr-Inhibitor' Fluorination->Result Prop1 Increased Metabolic Stability Fluorination->Prop1 Blocks CYP450 Prop2 Lowered pKa (Reduced Off-Target) Fluorination->Prop2 Inductive Effect Prop3 Enhanced Potency (New H-bond) Fluorination->Prop3 Binding Interaction

Caption: Logical flow from strategic fluorination to an improved drug candidate.

Conclusion

The incorporation of fluorine into pyrazine building blocks is a powerful and versatile strategy in drug discovery. It is not a magic bullet, but rather a precision tool that, when guided by a deep understanding of physical organic chemistry, can systematically resolve common liabilities in lead compounds.[6][16] By modulating core properties such as basicity, lipophilicity, and metabolic stability, fluorination allows for the rational design of molecules with superior pharmacokinetic profiles and enhanced target potency. The true measure of success, however, lies not in prediction alone, but in the rigorous experimental validation of these designed properties. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently employ the "fluorine advantage" in their pursuit of the next generation of therapeutics.

References

  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: Wiley Online Library URL: [Link]

  • Title: Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC URL: [Link]

  • Title: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases Source: ScienceDirect URL: [Link]

  • Title: A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Source: ACS Publications URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: The University of Brighton URL: [Link]

  • Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL: [Link]

  • Title: Metabolic Stability Assay Source: Creative Biolabs URL: [Link]

  • Title: Structure and conformational dynamics of fluorine-containing drugs Source: World Pharma Today URL: [Link]

  • Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: African Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

  • Title: Metabolic Stability Source: Frontage Laboratories URL: [Link]

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: PubMed URL: [Link]

  • Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

  • Title: Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? Source: ResearchGate URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PMC - NIH URL: [Link]

  • Title: Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue Source: PMC URL: [Link]

  • Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: PMC URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry Source: PMC URL: [Link]

  • Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: Wiley Online Library URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PMC URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

  • Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method Source: PMC URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL: [Link]

  • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: PMC - NIH URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln URL: [Link]

  • Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Source: OUCI URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC URL: [Link]

Sources

Safety Data Sheet (SDS) for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Strategic Context

Compound Name: 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine CAS Number: [Not Officially Assigned in Public Registries; Treat as Novel Chemical Entity (NCE)] Molecular Formula: C₇H₄BrF₅N₂O Molecular Weight: ~307.02 g/mol

The "Why" Behind the Molecule

In medicinal chemistry, this compound is not merely a reagent; it is a high-value scaffold designed for Lipophilic Ligand Efficiency (LLE) optimization.

  • The Pyrazine Core: Acts as a bioisostere for phenyl or pyridine rings, reducing metabolic liability (CYP450 oxidation) while maintaining hydrogen bond acceptor capability.

  • The Bromine Handle (C-2): A "warhead" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

  • The Pentafluoropropoxy Tail (C-5): A critical modulator. The heavy fluorination increases lipophilicity (

    
    ) to improve membrane permeability, while the electron-withdrawing nature of the fluorine atoms deactivates the pyrazine ring, making the bromine slightly more electrophilic but the ring less prone to oxidative metabolism.
    

Dynamic Hazard Identification & Risk Assessment

Standard SDSs often list generic codes. As researchers, we must interpret the structural reactivity to understand the true risk profile.

GHS Classification (Derived via SAR - Structure-Activity Relationship)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3] Reasoning: Halogenated nitrogen heterocycles often disrupt metabolic pathways.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3][4]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation).[4][5]

The "Hidden" Hazards (Expert Insight)
  • Fluorine-Enhanced Permeation: The pentafluoropropoxy chain acts as a "grease," potentially facilitating the transport of the toxic pyrazine core across the dermal barrier faster than non-fluorinated analogs. Standard nitrile gloves may degrade faster due to this lipophilicity.

  • Thermal Decomposition Risks: In a fire event, this is not just a carbon smoke risk. The decomposition will release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) . HF is insidious; it penetrates skin to decalcify bone without immediate pain.

  • Nucleophilic Sensitivity: The position of the bromine (para to the alkoxy group) makes it susceptible to Nucleophilic Aromatic Substitution (

    
    ). It will react aggressively with biological nucleophiles (e.g., thiol groups in proteins), leading to potential sensitization.
    

Operational Handling Protocols

This section details the workflow to maintain containment and compound integrity.

Protocol A: The "Dry-Chain" Handling Workflow

Objective: Prevent hydrolysis and operator exposure.

HandlingWorkflow Storage 1. Cold Storage (-20°C, Argon) Equilibration 2. Thermal Equilibration (Closed Vessel -> 25°C) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Vented Enclosure/Glovebox) Equilibration->Weighing Transfer Dissolution 4. Solubilization (Add Solvent BEFORE Removal) Weighing->Dissolution Minimize Dust Reaction 5. Reaction Vessel (Closed System) Dissolution->Reaction Cannula Transfer

Figure 1: Safe Handling Workflow. Note the critical step of thermal equilibration to prevent condensation, which can hydrolyze the C-Br bond or degrade the fluorinated ether.

Protocol B: Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermal (Hands)Dermal (Body)Eye Protection
Benchtop (Closed) N95 (if dust risk)Nitrile (Double gloved, 0.11mm)Lab Coat (Cotton)Safety Glasses
Weighing (Open) P100/N99 MaskLaminate Film (Silver Shield) Lab Coat + ApronGoggles
Spill Cleanup Full Face (ABEK1)Laminate FilmTyvek SuitFull Face Shield

Key Technical Note: For fluorinated solvents/ethers, standard nitrile gloves offer limited breakthrough time (<15 mins). If handling pure oil/solid, use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash.

Emergency Response Dynamics

Standard "water spray" instructions are insufficient for fluorinated heterocycles.

Fire Fighting Strategy
  • Media: Alcohol-resistant foam or Dry Chemical.[6] Do not use high-volume water jets (risk of spreading fluorinated runoff).

  • Chemical Hazard: Thermal decomposition > 250°C releases HF and HBr .

  • Tactical Response: Firefighters must wear neoprene gear and SCBA. Post-fire, equipment must be neutralized with lime water to treat HF deposits.

First Aid (The "HF Protocol")

Because of the pentafluoropropoxy group, treat significant skin exposure with the caution reserved for HF precursors.

  • Skin: Wash with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel . Massage until pain subsides.

  • Eyes: Irrigate for 15 minutes. Do not use calcium gluconate in eyes (use 1% calcium gluconate solution only if directed by a physician).

  • Ingestion: Do not induce vomiting (corrosive risk). Administer milk or calcium carbonate (Tums) to bind fluoride ions.

EmergencyLogic Start Exposure Incident CheckType Identify Route Start->CheckType Skin Dermal Contact CheckType->Skin Eye Ocular Contact CheckType->Eye Wash Rapid Rinse (H2O) 5 Minutes Skin->Wash Eye->Wash 15 Minutes Gluconate Apply Ca-Gluconate Gel (Neutralize F- ions) Wash->Gluconate If redness/pain persists Medical Seek Medical Aid (Bring SDS) Wash->Medical NO Gel in Eyes Gluconate->Medical

Figure 2: Emergency Decision Tree highlighting the specific intervention for potential fluoride ion exposure.

Toxicological & Ecological Profiling

Data below is based on Read-Across Methodology using high-fidelity analogs (2-Bromo-5-(trifluoromethyl)pyrazine and fluorinated alkyl ethers).

Toxicological Data (Predicted)
  • LD50 (Oral, Rat): Estimated 300–1200 mg/kg. (Category 4).[1][3][5][7][8]

  • Mutagenicity: Pyrazine derivatives can be Ames positive. Treat as a suspected mutagen until empirical data proves otherwise.

  • Metabolic Fate: The pentafluoropropoxy group is metabolically robust. However, the pyrazine ring may undergo N-oxidation. The primary excretion route is likely renal.

Ecological Impact[5]
  • Persistence: High. The C-F bonds in the pentafluoro chain render this portion of the molecule resistant to biodegradation (PFAS-like persistence).

  • Aquatic Toxicity: Estimated LC50 (Fish) < 10 mg/L. The lipophilicity (LogP ~3.5) suggests potential for bioaccumulation in aquatic organisms.

  • Disposal: Do not release to drains. This compound must be incinerated in a facility equipped with a scrubber for HF/HBr capture (combustion at >1100°C).

References

  • PubChem. 2-Bromo-5-hydroxypyrazine (Analog Source). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazine Derivatives Classification. Available at: [Link]

Disclaimer: This guide is intended for use by trained scientific personnel. While based on the latest SAR analysis and chemical hygiene standards, it does not replace the need for site-specific risk assessments.

Sources

Optimizing ADME Properties: The Strategic Implementation of Pentafluoropropoxy Motifs in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heterocyclic drug candidates, metabolic instability at ether linkages is a pervasive liability. The standard propoxy group (


) is frequently targeted by Cytochrome P450 (CYP450) isoforms, leading to rapid O-dealkylation and high intrinsic clearance (

).

This guide analyzes the 2,2,3,3,3-pentafluoropropoxy group (


) as a bioisosteric replacement. Unlike perfluorinated chains, this motif retains the 

-methylene unit, allowing for standard synthetic incorporation while utilizing the strong electron-withdrawing effect of the

-difluoromethylene unit to deactivate the metabolic "soft spot." This document details the mechanistic basis for this stability, provides validated experimental protocols for assessment, and offers a framework for interpreting metabolic data.

Chemical Rationale: The Fluorine Effect[1][2][3]

To deploy pentafluoropropoxy groups effectively, one must understand the specific physicochemical alterations they induce compared to their non-fluorinated counterparts.

Structural Definition

We focus specifically on the 2,2,3,3,3-pentafluoropropyl ether .

  • Formula:

    
    
    
  • Key Feature: The

    
    -carbon is not fluorinated. This distinguishes it from perfluoroalkoxy groups (
    
    
    
    ), which are chemically inert but significantly more lipophilic and difficult to synthesize.
Electronic Deactivation (The -Inductive Effect)

The primary driver of metabolic stability is the strong inductive effect (


) of the fluorine atoms.
  • Basicity Reduction: The high electronegativity of the terminal

    
     chain pulls electron density away from the ether oxygen. This lowers the HOMO energy of the molecule, making the oxygen less capable of coordinating with the Heme-Iron center of CYP450.
    
  • C-H Bond Strengthening: The electron-withdrawing nature of the

    
    -fluorines increases the acidity of the 
    
    
    
    -protons but, counter-intuitively, makes the C-H bond stronger against homolytic cleavage (Hydrogen Atom Transfer or HAT), which is the rate-determining step in CYP450 metabolism.

Mechanisms of Metabolic Stabilization[4]

Blocking O-Dealkylation

The dominant metabolic pathway for alkyl ethers is O-dealkylation, catalyzed by CYP450 monooxygenases (typically CYP2D6 or CYP3A4).

Mechanism:

  • HAT: The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen from the

    
    -carbon.
    
  • Rebound: The resulting radical rapidly recombines with the hydroxyl group.

  • Collapse: The hemiacetal intermediate collapses, releasing the aldehyde and the alcohol/phenol.

The Pentafluoro-Advantage: By substituting the


- and 

-positions with fluorine, the bond dissociation energy (BDE) of the adjacent

-C-H bonds is increased. Furthermore, the steric bulk of the

tail hinders the approach of the bulky CYP450 active site to the

-carbon.
Visualization: Metabolic Blockade

The following diagram illustrates the kinetic barrier introduced by the fluorinated motif.

MetabolicBlockade cluster_0 Substrate Variants CYP CYP450 (Compound I) Propoxy Propoxy-Heterocycle (-OCH2CH2CH3) CYP->Propoxy Penta Pentafluoropropoxy-Heterocycle (-OCH2CF2CF3) CYP->Penta Intermediate α-Carbon Radical (Intermediate) Propoxy->Intermediate Rapid HAT (Low Barrier) Penta->Intermediate Blocked/Slow HAT (High Barrier) Product Dealkylated Product (+ Aldehyde) Intermediate->Product OH Rebound & Collapse

Figure 1: Comparative mechanism of CYP450 attack. The pentafluoro-substitution creates a high-energy barrier against Hydrogen Atom Transfer (HAT) at the


-carbon.

Experimental Protocols

To validate the stability of these motifs, a rigorous intrinsic clearance assay is required.

Protocol: Microsomal Stability Assay (HLM/RLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Add Test Compound (1 µM final conc, <0.1% DMSO) to microsomes. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Protocol: Metabolite Identification (MetID)

If stability is high, you must confirm that the O-dealkylation pathway is indeed suppressed and not shifted to ring oxidation.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Search Parameters: Look for mass shifts of -148 Da (loss of

    
     followed by oxidation) or +16 Da (hydroxylation on the heterocycle ring).
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_sampling Time Course Sampling Start Test Compound (1 µM) Mix Microsomal Mix (0.5 mg/mL Protein) Start->Mix Incubate Incubation 37°C Mix->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 NADPH Add NADPH (Start Reaction) NADPH->Incubate Quench Quench w/ ACN + Internal Std T0->Quench T60->Quench Centrifuge Centrifuge Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Data Interpretation & Case Study

When analyzing the data, a successful pentafluoropropoxy substitution should yield a significant reduction in


 compared to the propoxy analog. However, researchers must monitor Lipophilicity (LogD) , as fluorination can increase non-specific binding.
Comparative Data Table

The following table represents typical data observed when optimizing a pyridine-based scaffold.

ParameterPropoxy Analog (

)
Pentafluoropropoxy Analog (

)
Impact
cLogP 2.12.8Increased lipophilicity (approx +0.7)
HLM

12 min> 120 min10x Stability Improvement

(µL/min/mg)
115 (High)< 12 (Low)Metabolic blockade successful
Primary Metabolite O-dealkylated phenolRing hydroxylation (minor)Pathway shifted
Critical Analysis
  • The "Fluorine Tax": Note the increase in cLogP. While stability is gained, the compound becomes more lipophilic.[2] This can lead to solubility issues or hERG liability.

  • Mitigation: If cLogP becomes too high, consider introducing a polar group elsewhere on the heterocycle (e.g., a nitrogen in the ring or a polar side chain) to counterbalance the lipophilicity of the pentafluoropropoxy tail.

Synthesis Note

Synthesizing these analogs often requires specific conditions due to the lower nucleophilicity of the fluorinated alcohol.

  • Method A (Mitsunobu): Standard reaction with DIAD/PPh3 is often effective for attaching 2,2,3,3,3-pentafluoropropanol to phenols/hydroxy-heterocycles.

  • Method B (

    
    ):  If the heterocycle is electron-deficient (e.g., chloropyridine), the alkoxide of pentafluoropropanol (generated via NaH) can displace the halide. Note: This reaction may require heat due to the reduced nucleophilicity of the fluorinated alkoxide.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Jeffries, B., Wang, Z., Graton, J., et al. (2018).[3] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[3] Journal of Medicinal Chemistry, 61(23), 10602–10618.[3] [Link][3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

The Strategic Incorporation of Bromine and Fluorine in Pyrazine Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of biologically active compounds and functional materials.[3][4] The strategic introduction of halogen atoms, particularly bromine and fluorine, onto the pyrazine ring can profoundly modulate the molecule's physicochemical and pharmacological properties. This guide provides an in-depth review of the synthesis, properties, and applications of brominated and fluorinated pyrazine derivatives, offering insights for researchers and professionals in drug development and materials science.

I. Synthetic Strategies for Halogenated Pyrazine Derivatives

The synthesis of brominated and fluorinated pyrazine derivatives can be broadly categorized into two main approaches: direct halogenation of a pre-formed pyrazine ring and the construction of the halogenated pyrazine ring from acyclic precursors.

A. Direct Halogenation of the Pyrazine Ring

Direct halogenation is a common method for introducing bromine and chlorine onto the pyrazine core. Due to the electron-deficient nature of the pyrazine ring, electrophilic halogenation is generally unsuccessful.[5] Therefore, methods involving radical or nucleophilic mechanisms are often employed.

A widely used method for the chlorination of pyrazines is the use of sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator.[6] Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.

Experimental Protocol: Synthesis of 3-chloropyrazine-2-carbonitrile [6]

  • Dissolve pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (4.0 eq) over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Decant the toluene layer and extract the residual oil with diethyl ether.

  • Quench the combined organic layers with ice water and neutralize with solid sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired 3-chloropyrazine-2-carbonitrile.

G cluster_synthesis Synthesis of 3-chloropyrazine-2-carbonitrile Pyrazine_CN Pyrazine-2-carbonitrile SO2Cl2 SO2Cl2, Toluene/DMF, 0°C Pyrazine_CN->SO2Cl2 Chlorination Chloro_Pyrazine_CN 3-chloropyrazine-2-carbonitrile SO2Cl2->Chloro_Pyrazine_CN

Caption: Direct chlorination of pyrazine-2-carbonitrile.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized pyrazines, including those bearing bromine and fluorine.[7] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto a pre-halogenated pyrazine core.[1][2]

The reactivity of halopyrazines in these reactions generally follows the order: I > Br > Cl.[7][8] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-amino-5-bromopyrazine [9]

  • In a dried Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the desired aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Add a 10:1 mixture of 1,4-dioxane and water under an inert argon atmosphere.

  • Heat the reaction mixture to 90°C for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

G cluster_coupling Suzuki-Miyaura Cross-Coupling BromoPyrazine N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide Pd_Catalyst Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C BromoPyrazine->Pd_Catalyst BoronicAcid Aryl Boronic Acid BoronicAcid->Pd_Catalyst CoupledProduct Arylated Pyrazine Derivative Pd_Catalyst->CoupledProduct C-C Bond Formation

Caption: Palladium-catalyzed Suzuki-Miyaura coupling.

II. Physicochemical Properties of Halogenated Pyrazines

The introduction of bromine and fluorine atoms significantly alters the physicochemical properties of the pyrazine ring, influencing its reactivity, lipophilicity, and metabolic stability.

PropertyEffect of BrominationEffect of Fluorination
Electronegativity Increases electron-withdrawing nature of the ring.Significantly increases electron-withdrawing nature due to high electronegativity of fluorine.
Lipophilicity (logP) Generally increases lipophilicity.Can increase or decrease lipophilicity depending on the substitution pattern.
Metabolic Stability Can block sites of metabolism, increasing metabolic stability.C-F bond is very strong, significantly enhancing metabolic stability.[10]
Acidity/Basicity Decreases the basicity of the pyrazine nitrogens.Markedly decreases the basicity of the pyrazine nitrogens.

Table 1. Effects of Bromination and Fluorination on Pyrazine Properties.

The strong electron-withdrawing nature of fluorine can significantly impact the electronic properties of the pyrazine ring, making it more susceptible to nucleophilic attack.[10] The high strength of the C-F bond also contributes to increased metabolic stability, a desirable feature in drug design.[11]

III. Applications in Drug Discovery and Materials Science

The unique properties of brominated and fluorinated pyrazine derivatives have led to their widespread use in both medicinal chemistry and materials science.

A. Medicinal Chemistry

Pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][12] The incorporation of bromine and fluorine can enhance these activities and improve pharmacokinetic profiles.

For instance, fluorinated pyrazine derivatives have been investigated as potent inhibitors of various kinases, with the fluorine atom often participating in key hydrogen bonding interactions with the target protein.[13] Brominated pyrazine-based chalcones have shown promising antibacterial activity against drug-resistant strains.[14]

A notable example is the development of pyrazine-pyridine biheteroaryls as potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for cancer therapy.[15]

B. Materials Science

In materials science, pyrazine derivatives are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.[16][17] The electron-accepting nature of the pyrazine ring makes it a suitable component in donor-acceptor type materials.[16]

The introduction of bromine and fluorine allows for the fine-tuning of the electronic properties of these materials, influencing their energy levels and charge transport characteristics. Brominated pyrazines can also serve as versatile intermediates for further functionalization to create more complex materials.[17]

IV. Conclusion

Brominated and fluorinated pyrazine derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. The strategic incorporation of these halogen atoms provides a powerful tool for modulating the physicochemical and biological properties of the pyrazine scaffold. A thorough understanding of the synthetic methodologies and structure-activity relationships is crucial for the rational design of novel pyrazine-based molecules with desired functionalities. Future research in this area is expected to further expand the applications of these valuable heterocyclic compounds.

V. References

  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles - Benchchem. Available from:

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2022. Available from:

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. 2022. Available from:

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications. Available from:

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. 2022. Available from:

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from:

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. Available from:

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. Available from:

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. Available from:

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society. Available from:

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available from:

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. 2023. Available from:

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. 2022. Available from:

  • Pharmacological activity and mechanism of pyrazines - PubMed. 2023. Available from:

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. Available from:

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. 2024. Available from:

  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. 2019. Available from:

  • Pyrazines in Drug Discovery - PharmaBlock. Available from:

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC. 2023. Available from:

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. 2023. Available from:

  • Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - Frontiers. 2022. Available from:

  • Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News - Pipzine Chemicals. Available from:

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. Available from:

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC. 2018. Available from:

  • Pyrazine Derivatives: Expanding Applications in Fine Chemicals and Material Science. 2026. Available from:

  • Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes | ACS Applied Materials & Interfaces. 2019. Available from:

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. 2013. Available from:

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. 2016. Available from:

  • (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. 2023. Available from:

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. 2024. Available from:

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from:

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing. Available from:

  • Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PMC. 2022. Available from:

  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Available from:

  • Structure–activity relationship - Wikipedia. Available from:

  • Structure Activity Relationships - Drug Design Org. 2005. Available from:

  • Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures | ChemRxiv. Available from:

  • Structure-activity relationship (SAR) - REVIVE - GARDP. Available from:

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed. 2005. Available from:

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. 2026. Available from:

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available from:

  • Fluorinated β-diketonate lanthanide emitters containing pyrazine: Syntheses, crystal structures, Hirshfeld surface analyses, and luminescence properties - ResearchGate. 2025. Available from:

  • Highly brominated porphyrins: synthesis, structure and their properties - ResearchGate. 2025. Available from:

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of Fluorinated Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyrazines and Cross-Coupling Methodologies

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorinated pyrazines, in particular, represent a class of privileged intermediates in drug discovery, owing to the unique modulatory effects of fluorine on the physicochemical and pharmacokinetic properties of bioactive molecules.[2] The pyrazine core itself is a key pharmacophore found in numerous approved drugs.[3] When functionalized with fluorine, the resulting intermediates offer a powerful toolkit for fine-tuning parameters such as metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a comprehensive overview of the key cross-coupling methodologies used to functionalize fluorinated pyrazine intermediates. As a senior application scientist, the aim is to deliver not just protocols, but a deeper understanding of the underlying principles and the causal relationships between reaction parameters and outcomes. The protocols and data presented herein are synthesized from established literature and are intended to serve as a robust starting point for your own process development and optimization.

The Influence of Fluorine on Pyrazine Reactivity in Cross-Coupling Reactions

The presence of one or more fluorine atoms on the pyrazine ring significantly impacts its reactivity in transition metal-catalyzed cross-coupling reactions. Fluorine's high electronegativity renders the pyrazine ring more electron-deficient, which has several important consequences:

  • Enhanced Rate of Oxidative Addition: The electron-withdrawing nature of fluorine can accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. This is particularly beneficial for less reactive C-Cl and C-F bonds.

  • Altered Regioselectivity: The position of the fluorine substituent can direct the regioselectivity of the cross-coupling reaction, particularly in cases where multiple reactive sites are present.

  • Potential for Catalyst Inhibition: The nitrogen lone pairs of the pyrazine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition. The electron-withdrawing effect of fluorine can modulate the basicity of these nitrogen atoms, influencing the extent of this inhibition.

  • Challenges in C-F Bond Activation: While the focus of this guide is on the coupling of halo- and triflyloxypyrazines, it is worth noting that direct C-F bond activation for cross-coupling is a growing area of research, though it presents unique challenges.[4]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid coupling partners.[5] For fluorinated pyrazines, this reaction is a workhorse for introducing aryl and heteroaryl substituents.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like fluorinated pyrazines, electron-rich and sterically bulky phosphine ligands are often preferred.[6] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. Ligands such as SPhos and XPhos have shown excellent performance in challenging cross-couplings of heteroaryl halides.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base can influence the reaction rate and the prevalence of side reactions such as protodeboronation. For fluorinated pyrazines, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the pyrazine substrate and the catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl [Ar-Pd(II)-X]L_n OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl [Ar-Pd(II)-Ar']L_n Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Fluorinated Chloropyrazine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Fluorinated halopyrazine (e.g., 2-chloro-5-fluoropyrazine)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the fluorinated halopyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling Parameters for Fluorinated Pyrazines
SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃Dioxane/EtOH/H₂O1200.2595
2-ChloropyrimidineArylboronic acidsXPhosPdG2 (2)XPhosK₃PO₄t-AmylOH1001870-95
2-HalopyridineHetero(aryl)boronic acidsPd(dppf)Cl₂ (10)dppfNa₃PO₄Dioxane65-100-5-89[9]

II. Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[10] Organostannanes are generally stable to air and moisture, making them convenient to handle.[11]

Causality Behind Experimental Choices in Stille Coupling
  • Catalyst and Ligand: Pd(PPh₃)₄ is a classic and often effective catalyst for Stille couplings.[11] However, for challenging substrates, catalyst systems based on Pd₂(dba)₃ with bulky, electron-rich phosphine ligands can offer improved performance.

  • Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which is often rate-limiting.[12] Lithium chloride is also frequently added to facilitate the transmetalation from the organostannane to the palladium center.

  • Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Protocol: Stille Coupling of a Fluorinated Bromopyrazine

This protocol is a generalized procedure and may require optimization.

Materials:

  • Fluorinated bromopyrazine (e.g., 2-bromo-3,5-difluoropyrazine)

  • Organostannane (e.g., tributyl(vinyl)stannane, 1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Aqueous KF solution for work-up

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the fluorinated bromopyrazine (1.0 eq.), the organostannane (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the required temperature (typically 90-120 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides. Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Stille Coupling Parameters
SubstrateCoupling PartnerCatalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
Halo-aromaticTributyl(1-ethoxyvinyl)tinPd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene1002Not specified[11]
Bromo-aromaticMe₄SnPd(OAc)₂ (5)PPh₃-DMF1000.5Not specified[11]
Aryl HalideOrganostannanePdCl₂(PPh₃)₂ (1)PPh₃-DMF808Not specified[13]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14] This reaction is of particular importance in drug discovery, where the arylamine moiety is a common structural motif.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as BINAP and Josiphos-type ligands, are highly effective.[15] These ligands facilitate the reductive elimination step, which is often challenging.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[15]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Visualizing the Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup: - Fluorinated Pyrazine - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Inert Atmosphere: Evacuate & Backfill with Ar or N₂ Setup->Inert Reaction Reaction: Heat to 80-110 °C Monitor by TLC/LC-MS Inert->Reaction Workup Work-up: Quench, Extract, Wash & Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of a Fluorinated Chloropyrazine

This is a general protocol and requires optimization for specific substrates.

Materials:

  • Fluorinated chloropyrazine (e.g., 2-chloro-3-fluoropyrazine)

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.[14]

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the fluorinated chloropyrazine and the amine.

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters
SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DibromoanisoleMorpholinePd₂(dba)₃ (1)(±)-BINAP (3)NaOtBuToluene804Not specified[14]
Aryl HalideAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108Not specified[16]
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665

IV. Sonogashira Coupling: Synthesis of Alkynyl Pyrazines

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-substituted alkynes.[17] For fluorinated pyrazines, this reaction provides access to a diverse range of alkynyl-functionalized intermediates.

Causality Behind Experimental Choices in Sonogashira Coupling
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (typically CuI).[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: Concerns over homocoupling of the terminal alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols.[9] These often require the use of more specialized ligands and stronger bases.

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases. Anhydrous THF or DMF are also common solvents.

Protocol: Sonogashira Coupling of a Fluorinated Iodopyrazine

This is a general protocol and may require optimization.

Materials:

  • Fluorinated iodopyrazine (e.g., 2-iodo-5-fluoropyrazine)

  • Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the fluorinated iodopyrazine (1.0 eq.), the palladium catalyst, and the copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Stir for a few minutes, then add the terminal alkyne dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Parameters
SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (2.1)TEATHFRT1.597
Aryl IodidesTerminal AlkynesPdCl₂ (1)-PyrrolidineWater50-Good to Excellent
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)TEAIonic Liquid553Not specified[18]

V. Additional Cross-Coupling Methodologies for Fluorinated Pyrazines

While the Suzuki, Stille, and Sonogashira reactions are the most common, other cross-coupling methods are also valuable for the functionalization of fluorinated pyrazines.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene.[19] For fluorinated pyrazines, this allows for the introduction of alkenyl substituents. Key parameters include the choice of a palladium catalyst (often Pd(OAc)₂), a phosphine ligand, a base (typically an amine like Et₃N), and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[20][21]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organotin counterparts. This allows for couplings to occur under milder conditions and can be particularly useful for less reactive aryl chlorides. Palladium catalysts with electron-rich ligands are typically employed.[22]

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in medicinal chemistry. Palladium-catalyzed cyanation of fluorinated halopyrazines can be achieved using various cyanide sources, with Zn(CN)₂ being a common choice due to its lower toxicity compared to alkali metal cyanides.[23] The reaction typically requires a palladium catalyst with a phosphine ligand like dppf in a polar aprotic solvent like DMF.[23]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure anhydrous/anaerobic conditions.
Poor choice of ligandScreen a panel of electron-rich, bulky phosphine ligands.
Inappropriate baseFor Suzuki, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig, use a strong, non-nucleophilic base.
Side reactions (e.g., homocoupling, dehalogenation) Catalyst decompositionLower the reaction temperature or use a more stable catalyst/ligand combination.
Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.
Difficulty in purification Tin byproducts (Stille)Use an aqueous KF workup to precipitate tin fluorides.
Persistent catalyst residuesEmploy techniques such as silica gel filtration with a suitable solvent system or treatment with a scavenger resin.

Conclusion

The cross-coupling reactions of fluorinated pyrazine intermediates are a powerful and versatile set of tools for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the interplay between the substrate, catalyst, ligand, base, and solvent is essential for successful reaction development and optimization. This guide provides a foundation of both the theoretical principles and practical protocols to enable researchers to confidently and effectively utilize these important transformations.

References

  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem. (URL not available)
  • Stille Coupling - Organic Synthesis. (URL not available)
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL not available)
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (URL not available)
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC. (URL not available)
  • Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H O. (URL not available)
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoanisole - Benchchem. (URL not available)
  • Heck Reaction. (URL not available)
  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL not available)
  • Pd Catalyzed Cyanation - Common Organic Chemistry. (URL not available)
  • Negishi Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL not available)
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL not available)
  • Optimisation and scale-up of microwave assisted cyan
  • Sonogashira coupling - Wikipedia. (URL not available)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL not available)
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (URL not available)
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (URL not available)
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL not available)
  • TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI (Shanghai) Development Co., Ltd. - TCI Chemicals. (URL not available)
  • Stille reaction - Wikipedia. (URL not available)
  • Stille-coupling. (URL not available)
  • The Stille Reaction - Chem 115 Myers. (URL not available)
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL not available)
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (URL not available)
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC. (URL not available)
  • Sonogashira Coupling - Chemistry LibreTexts. (URL not available)
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL not available)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Semantic Scholar. (URL not available)
  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL not available)
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (URL not available)
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (URL not available)
  • Heck Reaction - Chemistry LibreTexts. (URL not available)
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL not available)
  • Reaction conditions: (i) Pd(OAc)2, Tri(o‐tolyl)
  • Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4- Chlorophenyl)-5-methylpyridine via Suzuki- Miyaura Cross-Coupling - Benchchem. (URL not available)
  • Flow Chemistry: Sonogashira Coupling. (URL not available)
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing). (URL not available)
  • The Intramolecular Heck Reaction - Macmillan Group. (URL not available)
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL not available)
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. (URL not available)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL not available)
  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Influence of the pyrazine substituent on the structure and magnetic properties of dicyanamide-bridged cobalt(ii) complexes - Dalton Transactions (RSC Publishing). (URL not available)

Sources

Application Notes & Protocols: Scale-Up Synthesis of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science. The narrative emphasizes the rationale behind the chosen synthetic strategy, detailing a robust protocol rooted in the Williamson ether synthesis. We delve into the mechanistic underpinnings, process optimization parameters, in-process controls (IPCs), and critical safety considerations necessary for transitioning from laboratory-scale to pilot-plant production. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.

Introduction: The Importance of Fluorinated Pyrazines

Pyrazine derivatives are a critical class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and functional materials.[1] Their applications range from anticancer and antituberculosis agents to agrochemicals.[1] The introduction of fluorine-containing substituents, such as the 2,2,3,3,3-pentafluoropropoxy group, can significantly modulate a molecule's physicochemical properties. These modifications often enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making them highly desirable in modern drug discovery programs. 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine serves as a versatile intermediate, enabling further functionalization through cross-coupling reactions at the bromine-substituted position.

Synthetic Strategy: Retrosynthesis and Mechanistic Rationale

The target molecule is an asymmetrical ether. The most direct and industrially proven method for the formation of such ethers is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide ion.[2][4]

Retrosynthetic Analysis:

Two primary disconnection approaches exist for the target molecule via the Williamson synthesis:

  • Route A: Disconnection at the ether oxygen-carbon bond on the pyrazine side, involving the reaction of 2-bromo-5-hydroxypyrazine with an activated pentafluoropropyl electrophile.

  • Route B: Disconnection at the ether oxygen-carbon bond on the fluoroalkyl side, involving the reaction of a 2-bromo-5-halopyrazine with 2,2,3,3,3-pentafluoropropoxide.

Strategy Selection:

Route A is the superior and recommended strategy for scale-up. The SN2 mechanism of the Williamson ether synthesis functions most efficiently with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions.[2][4] In Route A, the electrophile is a primary pentafluoropropyl derivative, which is ideal for the SN2 reaction. Conversely, Route B would require a nucleophilic aromatic substitution on the electron-deficient pyrazine ring, which typically requires harsher conditions. Furthermore, the starting material for Route A, 2-Bromo-5-hydroxypyrazine, is a readily accessible precursor.[5][6]

Reaction Mechanism:

The selected synthesis proceeds in two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 2-bromo-5-hydroxypyrazine is abstracted by a strong base to form a highly nucleophilic pyrazinolate anion.

  • SN2 Attack: The pyrazinolate anion performs a backside attack on the electrophilic carbon of the pentafluoropropylating agent, displacing the leaving group (e.g., tosylate) to form the desired ether bond.[7]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger pilot-plant reactors.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Molar Equiv.Amount (Scale: 100 g)
2-Bromo-5-hydroxypyrazine374063-92-0174.98 g/mol 1.0100.0 g
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 1.227.4 g
2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate426-76-6304.24 g/mol 1.1190.5 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -1.0 L
Toluene108-88-392.14 g/mol -1.5 L
Saturated Sodium Bicarbonate Solution (aq.)144-55-884.01 g/mol -1.0 L
Brine (Saturated NaCl Solution)7647-14-558.44 g/mol -1.0 L
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -50 g

Equipment:

  • 5 L 4-neck, round-bottom, jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Temperature probe (thermocouple)

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen/Argon inlet and bubbler outlet

  • Heating/cooling circulator connected to the reactor jacket

  • Large separatory funnel (5 L)

  • Rotary evaporator with a suitable flask (3 L)

Step-by-Step Procedure
  • Reactor Setup & Inerting: Assemble the reactor system, ensuring all glassware is dry. Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: Charge the reactor with 2-Bromo-5-hydroxypyrazine (100.0 g, 0.571 mol) and anhydrous DMF (1.0 L). Begin stirring at 150-200 RPM to form a slurry.

  • Base Addition & Salt Formation: Cool the reactor contents to 0-5 °C using the circulator. CAUTION: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere. Add the sodium hydride (60% dispersion, 27.4 g, 0.686 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure it is safely vented. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the sodium pyrazinolate salt. The mixture should become a more homogeneous solution.

  • Electrophile Addition: Dissolve the 2,2,3,3,3-pentafluoropropyl p-toluenesulfonate (190.5 g, 0.626 mol) in anhydrous DMF (200 mL) and load this solution into the dropping funnel. Add the tosylate solution dropwise to the reactor over approximately 1.5-2 hours, maintaining the internal temperature between 5-10 °C. An exotherm is expected and should be managed by the cooling circulator.

  • Reaction & Monitoring: After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and allow it to stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-bromo-5-hydroxypyrazine is consumed.

    • IPC (TLC): Mobile Phase: 30% Ethyl Acetate in Hexane. Rf (product) > Rf (starting material).

  • Reaction Quench: Once the reaction is complete, cool the mixture back to 0-5 °C. CAUTION: Quench must be performed slowly and carefully to safely react with any excess sodium hydride. Slowly add 100 mL of isopropanol dropwise to quench excess NaH. Then, slowly pour the reaction mixture into a separate vessel containing 2 L of ice-cold water with vigorous stirring.

  • Extraction & Work-up: Transfer the aqueous mixture to a 5 L separatory funnel. Extract the aqueous phase with toluene (3 x 500 mL). Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 1 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography for higher purity. For scale-up, crystallization is the preferred method.

Visualization of the Synthesis Workflow

G cluster_prep Reactor Preparation cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_final Final Product P1 Assemble & Dry Reactor P2 Purge with Nitrogen P1->P2 Establish Inert Atm. R1 Charge 2-Bromo-5-hydroxypyrazine & DMF P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Add NaH Portion-wise (T < 10 °C) R2->R3 R4 Stir 1h @ 0-5 °C (Salt Formation) R3->R4 R5 Add Pentafluoropropyl Tosylate (T < 10 °C) R4->R5 R6 Warm to RT, Stir 12-18h R5->R6 R7 Monitor by IPC (TLC/HPLC) R6->R7 W1 Cool to 0-5 °C R7->W1 Reaction Complete W2 Quench with Isopropanol, then Water W1->W2 W3 Extract with Toluene W2->W3 W4 Wash with NaHCO3 & Brine W3->W4 W5 Dry over MgSO4 W4->W5 W6 Concentrate via Rotovap W5->W6 F1 Purify by Recrystallization W6->F1 F2 Dry under Vacuum F1->F2 F3 Final Product: 2-Bromo-5-(pentafluoropropoxy)pyrazine F2->F3

Caption: Scale-up synthesis workflow for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine.

Process Safety and Hazard Management

Safe execution is paramount during scale-up. All operations must be conducted in a well-ventilated fume hood or a walk-in hood by trained personnel. A thorough risk assessment should be performed prior to commencing the synthesis.

Reagent/SolventHazard ClassificationsHandling Precautions & PPE
Sodium Hydride (60%) Flammable Solid, Water-Reactive (emits flammable gas)Handle under inert gas only. Use powder-free nitrile gloves, flame-retardant lab coat, safety glasses, and face shield.
DMF Reproductive Toxin, IrritantAvoid inhalation and skin contact. Use in a well-ventilated area. Wear appropriate gloves and eye protection.
Pyrazine Derivatives Skin, Eye, and Respiratory Irritant.[8][9][10][11]Avoid breathing dust/vapors.[10] Wear gloves, safety glasses, and a lab coat.[8]
Toluene Flammable Liquid, Irritant, Aspiration HazardKeep away from ignition sources.[12] Ground all equipment to prevent static discharge.[10] Use in a well-ventilated area.
p-Toluenesulfonates Alkylating agents, potential sensitizers, irritantsAvoid skin and eye contact. Handle with standard PPE.

Emergency Procedures:

  • NaH Fire: Do NOT use water or CO2 extinguishers. Smother with dry sand, Class D fire extinguisher, or sodium carbonate.

  • Solvent Fire: Use a CO2 or dry chemical fire extinguisher.[9]

  • Spills: Absorb solvent spills with an inert material (e.g., vermiculite, sand). For NaH spills, carefully remove the source of ignition and cover with sand before quenching cautiously with isopropanol from a safe distance.

Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Williamson ether synthesis. (2021, October 23). Google Arts & Culture.
  • Pyrazine - Safety D
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals.
  • SAFETY DATA SHEET - Pyrazine. (2010, November 24). Fisher Scientific.
  • Pyrazine SDS, 290-37-9 Safety D
  • Pyrazine. (2018, June 22). Synerzine.
  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021, June 4). Fluorine Notes.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (Patent CN113603693A).
  • 2-Bromo-5-hydroxypyrazine (95%). Amerigo Scientific.
  • SAFETY DATA SHEET - Toluene. (2025, September 16). Sigma-Aldrich.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618. PubChem.
  • 2-Bromo-5-hydroxypyrazine 95 374063-92-0. Sigma-Aldrich.

Sources

Catalytic Functionalization of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers in-depth insights into the strategic application of modern cross-coupling methodologies to this specialized heterocyclic building block. We will explore the nuances of catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, addressing the unique challenges presented by the electron-deficient nature of the pyrazine core, further modulated by the strongly withdrawing pentafluoropropoxy substituent.

Strategic Importance and Unique Challenges

Functionalized pyrazines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine moiety, in particular, offers a unique combination of a versatile synthetic handle (the bromine atom) and a metabolically stable, lipophilic, and strongly electron-withdrawing group (the pentafluoropropoxy chain). This substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

However, the very features that make this substrate attractive also present significant synthetic challenges. The electron-deficient pyrazine ring can be prone to side reactions such as hydrodebromination and can influence the kinetics of the catalytic cycle in palladium-catalyzed cross-coupling reactions.[1][2] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore paramount to achieving high yields and purity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3] When applied to electron-deficient substrates like our target molecule, the choice of catalyst and base is critical to outcompete potential side reactions.[4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For electron-poor aryl bromides, the oxidative addition is generally facile, but the subsequent steps can be challenging, and side reactions like hydrodebromination may become more prevalent.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)(Br)L_n OxAdd->PdII_ArBr Transmetalation Transmetalation (R-B(OR)2) PdII_ArBr->Transmetalation PdII_ArR Ar-Pd(II)(R)L_n Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Recommended Catalysts and Conditions

For electron-deficient pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote the desired reductive elimination step.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(dppf)Cl₂dppf (integrated)K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, DME80-100A robust and widely used catalyst for heteroaryl couplings.[5][6]
Pd₂(dba)₃XPhos, SPhosK₃PO₄Toluene, 1,4-Dioxane80-110Buchwald ligands are excellent for challenging substrates.[2]
XPhos Pd G3XPhos (integrated)K₃PO₄, K₂CO₃Toluene, THFRT - 100A highly active pre-catalyst that can often be used at lower temperatures.[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

  • Reagent Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[7] For a substrate like 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, this reaction provides a direct route to valuable amine-substituted pyrazines.

Mechanistic Considerations

The mechanism mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[1] The choice of a sterically hindered ligand is crucial to prevent catalyst inhibition by coordination of the pyrazine nitrogen to the palladium center.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)(Br)L_n OxAdd->PdII_ArBr AmineCoord Amine Coordination + Deprotonation PdII_ArBr->AmineCoord R'R''NH, Base PdII_Amido [Ar-Pd(II)(NR'R'')L_n] AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Recommended Catalysts and Conditions

The selection of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for success.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃RuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane100-120Highly effective ligand systems for amination of electron-deficient heterocycles.
RuPhos Pd G3RuPhos (integrated)NaOtBu, K₃PO₄Toluene, THF80-110A robust precatalyst offering high activity and stability.
Pd(OAc)₂BINAP, dppfCs₂CO₃, NaOtBuToluene80-100Classic catalyst systems, may require higher catalyst loading.[7]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for each specific amine coupling partner.

  • Reagent Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum.

  • Amine and Solvent Addition: Remove the vial from the glovebox. Add a solution of the amine (1.2 equiv.) in anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the direct introduction of terminal alkynes onto the pyrazine core, creating valuable intermediates for further elaboration.[9] The reaction is typically co-catalyzed by palladium and copper.[10]

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[9] The presence of the electron-withdrawing pentafluoropropoxy group on the pyrazine ring should facilitate the oxidative addition step.[10]

Sonogashira_Cycle General Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine Aryl Bromide, Coupling Partner, Catalyst, & Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (if necessary) Cool->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Characterized Pure Product Purify->Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Recommended Catalysts and Conditions

Standard Sonogashira conditions are often effective, but copper-free conditions can also be employed to avoid potential issues with copper catalysis.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)Et₃N, i-Pr₂NHTHF, DMFRT - 60Classical Sonogashira conditions.[4]
Pd(OAc)₂ / PPh₃CuI (1-5 mol%)Et₃N, K₂CO₃Acetonitrile, TolueneRT - 80Versatile and readily available catalyst components.
Pd(PhCN)₂Cl₂ / P(t-Bu)₃None (Copper-free)Cs₂CO₃, K₂CO₃1,4-Dioxane, TolueneRT - 80Bulky, electron-rich phosphine ligand enables copper-free conditions.[10]
Experimental Protocol: Sonogashira Coupling

This protocol is a general starting point and should be optimized for each specific alkyne.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The functionalization of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel, highly functionalized pyrazine derivatives for drug discovery and materials science. While the electron-deficient nature of this substrate presents unique challenges, a rational approach to the selection of catalysts, ligands, and reaction conditions, as outlined in this guide, can lead to successful and high-yielding transformations. The protocols provided herein serve as robust starting points for further optimization, enabling researchers to unlock the full synthetic potential of this valuable building block.

References

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3439-3467. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Shafi, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163-5183. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Rostami, A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1509. [Link]

  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • de Souza, R. O. M. A., et al. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 27(8), 1335-1372. [Link]

  • Stevens, J. M., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. [Link]

  • Ali, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5848-5861. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sharma, P., & Kumar, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyrazine. [Link]

Sources

Preparation of biaryl compounds using 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine (referred to herein as Compound A ). This scaffold represents a "privileged structure" in modern medicinal chemistry, combining the bioisosteric utility of the pyrazine ring with the metabolic stability and lipophilic modulation of a polyfluorinated ether.

The guide is divided into two core modules:

  • The "Make": Regioselective synthesis of Compound A via Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Use": Robust Suzuki-Miyaura cross-coupling protocols to generate biaryl libraries.

Introduction: The Fluorine Effect in Heterocycles

The introduction of fluorinated alkoxy groups is a proven strategy to modulate LogP (lipophilicity) and block metabolic "soft spots" (e.g., preventing O-dealkylation by Cytochrome P450s). The 2,2,3,3,3-pentafluoropropoxy moiety acts as a bulky, electron-withdrawing shield.

However, the electron-deficient nature of the pyrazine core, combined with the inductive withdrawal of the fluorinated side chain, creates a unique electronic environment. This requires tailored cross-coupling conditions to prevent catalyst poisoning by the pyrazine nitrogens while ensuring efficient oxidative addition at the C-Br bond.

Module 1: Precursor Synthesis ( )

Objective: Preparation of high-purity Compound A from commercially available 2,5-dibromopyrazine.

Mechanistic Insight

The reaction relies on the nucleophilic attack of the pentafluoropropoxide anion on the electron-deficient pyrazine ring. 2,2,3,3,3-Pentafluoropropan-1-ol is significantly more acidic (


) than non-fluorinated propanol (

). Consequently, weaker bases (e.g.,

) are often sufficient for deprotonation, but the resulting alkoxide is a weaker nucleophile, often requiring elevated temperatures or polar aprotic solvents (DMF/NMP) to drive conversion.
Experimental Protocol

Reagents:

  • 2,5-Dibromopyrazine (1.0 equiv)

  • 2,2,3,3,3-Pentafluoropropan-1-ol (1.1 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv) OR Potassium tert-butoxide (

    
    )
    
  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Activation: To a flame-dried 3-neck flask under

    
    , charge NaH (1.2 equiv). Wash with hexanes to remove oil if strictly necessary (optional for this scale). Suspend in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add 2,2,3,3,3-pentafluoropropan-1-ol (1.1 equiv). Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Addition: Add 2,5-dibromopyrazine (1.0 equiv) as a solution in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by HPLC/TLC.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The electron-withdrawing fluorines reduce the nucleophilicity of the oxygen, often necessitating thermal energy.

  • Quench & Workup: Cool to 0°C. Quench with Sat.

    
    .[1] Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting dibromide.

Yield Expectation: 75-85%

Module 2: Biaryl Coupling (Suzuki-Miyaura)

Objective: Cross-coupling of Compound A with aryl boronic acids.

The Challenge: Pyrazine Deactivation

Pyrazines are


-deficient. The introduction of the alkoxy group at C5 donates electron density via resonance (+M), but the fluorinated chain exerts a strong inductive withdrawal (-I). The net result is a deactivated system compared to simple aryl bromides. Furthermore, the pyrazine nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle (The "Resting State" Trap).
Workflow Visualization

G Start Compound A (Reagent) Cycle Catalytic Cycle (80-100°C) Start->Cycle Boronic Ar-B(OH)2 (Partner) Boronic->Cycle Cat Pd Catalyst (Activation) Cat->Cycle  5 mol% Workup Scavenging & Extraction Cycle->Workup  Conversion >95% Product Biaryl Product (Isolated) Workup->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of fluorinated pyrazines.

Standard Protocol (High Throughput Compatible)

System A: The "Workhorse" (Robust for most substrates)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand prevents the formation of stable Pd-pyrazine complexes, keeping the metal active.

  • Base:

    
     (aqueous) or 
    
    
    
    (solid, 2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temp: 90°C

System B: The "Challenging Substrate" (Steric bulk or low reactivity)

  • Catalyst:

    
     (2-5 mol%)
    
    • Why: Buchwald precatalysts ensure rapid formation of the active L-Pd(0) species. XPhos provides steric bulk to facilitate reductive elimination.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1)

  • Temp: 100°C

Step-by-Step Procedure (System A):

  • Charge: In a reaction vial, combine Compound A (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vial. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen is the enemy of pyrazine couplings due to competitive homocoupling.

  • Solvation: Inject degassed Dioxane and degassed 2M

    
     via syringe.
    
  • Reaction: Heat to 90°C for 4-16 hours.

  • Analysis: Check LCMS. Look for the

    
     peak of the biaryl.
    
    • Self-Validation: If starting material remains but boronic acid is consumed, add more boronic acid (0.5 equiv). If both remain, the catalyst has died (add fresh Pd).

Data Summary & Optimization Guide

The following table summarizes the impact of variables specifically for Compound A .

VariableRecommendationRationale
Solvent Dioxane/H2O (4:1)Water is essential to dissolve the inorganic base and facilitate transmetallation.
Base

>

Phosphate is more basic and often provides cleaner profiles for heteroaryl couplings.
Ligand dppf, XPhos, SPhosMonodentate phosphines (

) are often displaced by the pyrazine nitrogen, leading to failure.
Leaving Group Br (Current)Bromide is the sweet spot. Chlorides require sterically demanding ligands (e.g., BrettPhos).
Catalytic Cycle Visualization

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Cmpd A Complex1 Pd(II)-Ar(Pyrazine)-Br OxAdd->Complex1 TransMet Transmetallation (Requires Base/Boronate) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Ar(Pyrazine)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified Catalytic Cycle highlighting the entry of Compound A.

Safety & Handling

  • 2,5-Dibromopyrazine: Irritant. Avoid inhalation of dust.

  • 2,2,3,3,3-Pentafluoropropan-1-ol: Volatile.[2] Use in a fume hood. Fluorinated alcohols can cause severe eye damage.

  • Palladium Catalysts: Heavy metal toxicity. Scavenge residues using SiliaMetS® Thiol or equivalent scavengers before biological testing.

References

  • General Suzuki-Miyaura Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Pyrazine Functionalization: Goossen, L. J., et al. "Synthesis of Biaryls via Pd-Catalyzed Decarboxylative Coupling." Journal of the American Chemical Society, 2006 , 128(30), 3060–3061. (Context for electron-deficient heteroaryls). Link

  • Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008 , 37, 320-330. Link

  • Buchwald Precatalysts (XPhos): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Ultrarapid Suzuki–Miyaura Coupling of Heteroaryl Boronates." The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

  • Properties of Fluorinated Alcohols: Bégué, J.-P.; Bonnet-Delpon, D. "Recent advances (1995–2005) in fluorinated alcohols and amines." Journal of Fluorine Chemistry, 2006 , 127(8), 992-1012. Link

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and solubility of this highly fluorinated heterocyclic compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this molecule into your experimental workflows.

I. Understanding the Molecule: Physicochemical Context

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is a specialized building block in medicinal chemistry and drug discovery. Its structure, characterized by a pyrazine core, a bromine atom, and a pentafluoropropoxy side chain, presents unique solubility challenges. The presence of multiple fluorine atoms significantly impacts the molecule's electronic properties, lipophilicity, and crystal packing, which in turn govern its solubility.[1][2][3] While fluorination can enhance metabolic stability and binding affinity, it often leads to decreased aqueous solubility.[4][5]

Note: Quantitative solubility data for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is not extensively available in public literature. Therefore, the following recommendations are based on established principles for similar fluorinated heterocyclic compounds and should be adapted based on your experimental observations.

II. Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine in my reaction solvent. What are the first steps I should take?

A1: Initial insolubility is a common challenge with highly fluorinated compounds. Start by assessing the polarity of your solvent system. Given the molecule's structure, it is likely to be poorly soluble in highly polar solvents like water and may also have limited solubility in nonpolar hydrocarbon solvents. A systematic approach to solvent screening is recommended.

Recommended Initial Solvents to Screen:

  • Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Protic Polar Solvents: Ethanol, Isopropanol.

If initial attempts at room temperature fail, gentle heating and sonication can be employed to facilitate dissolution. However, be mindful of potential compound degradation at elevated temperatures.

Q2: My compound precipitates out of solution during my reaction. What could be causing this?

A2: Precipitation during a reaction can be due to several factors:

  • Change in Solvent Composition: If your reaction generates a byproduct that alters the polarity of the solvent mixture, the solubility of your starting material or product may decrease.

  • Temperature Fluctuation: If the reaction was initiated at an elevated temperature to achieve dissolution, cooling to ambient temperature can cause precipitation.

  • Formation of a Less Soluble Product: The product of your reaction may be inherently less soluble than the starting material in the chosen solvent system.

  • Salt Formation: If your reaction involves acidic or basic reagents or byproducts, the formation of a salt with your pyrazine compound could lead to precipitation if the salt is insoluble.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, the desired product, or a byproduct.

  • Adjust the Solvent System: Consider using a co-solvent system to maintain solubility throughout the reaction.[6][7]

  • Maintain Temperature: If the reaction can be safely conducted at a slightly elevated temperature, this may prevent precipitation.

Q3: Are there any known incompatibilities or stability issues with this compound?

A3: While specific stability data for this compound is limited, general knowledge of similar bromo-heterocyclic compounds suggests potential sensitivities:

  • Light Sensitivity: Many heterocyclic compounds can be sensitive to light. It is good practice to store the compound in an amber vial and protect the reaction from direct light.

  • Strong Bases: The pyrazine ring can be susceptible to nucleophilic attack, especially with strong bases.

  • Strong Acids: The nitrogen atoms in the pyrazine ring can be protonated, which may alter solubility and reactivity.

  • Reducing Agents: The bromine atom can be susceptible to reduction.

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10][11][12]

III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues.

Step 1: Initial Solvent Screening and Optimization

A logical first step is to identify a suitable solvent or co-solvent system. The following table provides a starting point for screening, based on common laboratory solvents.

Solvent ClassExamplesExpected Solubility ProfileApplication Notes
Aprotic Polar DCM, THF, EtOAc, MeCNModerate to GoodGood first choices for many organic reactions.
Highly Polar Aprotic DMF, DMSOOften Good, but can be difficult to removeUse when other solvents fail. Be aware of higher boiling points.
Protic Polar Ethanol, IsopropanolPotentially ModerateCan participate in reactions (transesterification, etc.).
Nonpolar Hexanes, TolueneLikely PoorUseful as anti-solvents for crystallization.
Aqueous Water, BuffersVery PoorThe high degree of fluorination suggests low aqueous solubility.

Experimental Protocol: Isothermal Solubility Determination

To obtain quantitative solubility data, the following protocol can be used:

  • Preparation: Add an excess amount of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached. A shaker or stirrer is recommended.

  • Separation: Allow the suspension to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Quantification: Analyze the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the solubility in your desired units (e.g., mg/mL, mol/L).

Step 2: Advanced Solubilization Techniques

If simple solvent screening is insufficient, consider these advanced methods:

A. Co-Solvency

The use of a mixture of solvents can significantly enhance solubility.[6][7] For example, adding a small amount of a highly polar aprotic solvent like DMSO or DMF to a less polar solvent like THF or DCM can disrupt the crystal lattice energy of the solid and improve solvation.

B. pH Adjustment

The pyrazine core contains basic nitrogen atoms. In aqueous or protic solvent systems, adjusting the pH to be more acidic may lead to the formation of a more soluble salt. However, this is highly dependent on the stability of the compound under acidic conditions.

C. Particle Size Reduction

Micronization, or reducing the particle size of the solid, increases the surface area available for solvation and can improve the rate of dissolution.[6][7][13][14] This can be achieved through techniques like grinding or sonication. While this does not increase the equilibrium solubility, it can be beneficial for kinetically limited dissolution processes.

D. Complexation

For aqueous formulations, the use of cyclodextrins can form inclusion complexes that enhance the solubility of hydrophobic molecules.[13][15]

Decision-Making Workflow for Solubility Issues

The following diagram illustrates a logical progression for troubleshooting solubility problems.

Caption: Troubleshooting workflow for solubility issues.

IV. Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[8][9][11]

  • Storage: Store in a cool, dry place, away from light and incompatible materials.[8][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is always best practice to consult the Safety Data Sheet (SDS) provided by the supplier. While an SDS for this specific compound was not found, the SDS for similar compounds like 2-Bromo-5-fluoropyridine indicates that such chemicals may cause skin, eye, and respiratory irritation.[8][9][10][11]

V. Conclusion

Successfully working with 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine requires a systematic and informed approach to its solubility challenges. By understanding the influence of its fluorinated structure and employing the troubleshooting strategies outlined in this guide, researchers can overcome these hurdles and effectively utilize this valuable compound in their synthetic and drug discovery endeavors.

References

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?. profluorochem.com. [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PMC. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Fluorine in drug discovery: Role, design and case studies. acme-journal.org. [Link]

  • 2-Bromo-5-hydroxypyrazine. PubChem. [Link]

  • Some medicinally active fluorinated heterocycles and their... ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. chemrxiv.org. [Link]

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Pharmaffiliates. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • 2-bromo-5-(difluoromethyl)Pyrazine. PubChem. [Link]

  • 2-Bromo-5-iodopyrazine. PubChem. [Link]

Sources

Technical Support Center: Ensuring the Stability of Pentafluoropropoxy Groups Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the pentafluoropropoxy (–OCH₂CF₂CF₃) group under basic conditions. Our goal is to provide you with the scientific rationale and practical protocols needed to minimize unwanted hydrolysis and ensure the success of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and stability of pentafluoropropoxy ethers.

Q1: What is the difference between a pentafluoropropoxy (OFP) group and a pentafluorophenyl (PFP) ester?

This is a critical distinction. While both contain pentafluoro-moieties, they have fundamentally different roles and reactivities.

  • Pentafluoropropoxy (OFP) Group: This is an ether linkage (R-O-CH₂CF₂CF₃). The C-O bond is generally robust and intended to remain intact throughout a synthetic sequence. The electron-withdrawing nature of the fluorinated chain can influence the properties of the parent molecule, but the group itself is not designed to be a leaving group.

  • Pentafluorophenyl (PFP) Ester: This is an active ester (R-C(O)O-C₆F₅). The pentafluorophenol is an excellent leaving group, making the ester highly reactive toward nucleophiles like primary amines.[1] PFP esters are intentionally designed for cleavage and are widely used as coupling agents in bioconjugation and peptide synthesis.[1][2]

Conflating the stability of these two functional groups can lead to significant errors in experimental design. This guide focuses exclusively on the stability of the pentafluoropropoxy ether linkage .

Q2: What is the likely mechanism for the basic hydrolysis of a pentafluoropropoxy ether?

Hydrolysis is the cleavage of a chemical bond by water.[3] Under basic conditions, the active nucleophile is the hydroxide ion (OH⁻). The mechanism depends on the nature of the carbon atom attached to the ether oxygen.

  • For Alkyl Pentafluoropropoxy Ethers (R-alkyl-OCH₂CF₂CF₃): The reaction likely proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The hydroxide ion directly attacks the carbon atom bonded to the ether oxygen, displacing the pentafluoropropoxy group. The rate is sensitive to steric hindrance around the reaction center.

  • For Aryl Pentafluoropropoxy Ethers (Ar-OCH₂CF₂CF₃): The mechanism is typically a nucleophilic aromatic substitution (SₙAr). The hydroxide ion attacks the aromatic ring at the carbon bearing the ether, forming a transient, negatively charged Meisenheimer complex. The pentafluoropropoxy group is then expelled. This pathway is more favorable if the aromatic ring is activated by electron-withdrawing groups.

The presence of multiple fluorine atoms generally retards nucleophilic substitution at a nearby carbon atom, making fluoroalkyl ethers progressively more inert to bases compared to their non-fluorinated analogs.[5] However, under sufficiently harsh conditions (strong base, high temperature), hydrolysis can still occur.

Q3: What are the primary factors that influence the rate of hydrolysis?

Several interdependent factors control the stability of the pentafluoropropoxy group in a basic environment. Understanding and controlling these variables is key to minimizing unwanted cleavage.

  • Base Strength & Concentration: Stronger bases (e.g., NaOH, KOH, NaOtBu) and higher concentrations will accelerate hydrolysis more than weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6]

  • Temperature: Hydrolysis rates are strongly dependent on temperature.[7][8] Increasing the reaction temperature significantly increases the rate of hydrolysis.

  • Solvent: The choice of solvent plays a critical role.

    • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in the reaction and solvate the hydroxide ion, facilitating hydrolysis. The presence of water is a prerequisite for hydrolysis.[9]

    • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): While often used to dissolve reagents, some per- and polyfluoroalkyl ether acids have shown degradation in these solvents.[9][10] However, in the absence of water, hydrolysis cannot occur. Using anhydrous aprotic solvents is a key strategy for minimizing hydrolysis.[11]

  • Steric Hindrance: Similar to other substitution reactions, increased steric bulk around the C-O ether bond can provide kinetic protection against nucleophilic attack by the hydroxide ion, slowing the rate of hydrolysis.[12]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Issue: Unexpected cleavage of my pentafluoropropoxy group is observed during a base-mediated reaction (e.g., saponification of an ester, deprotection of another functional group).

This is a common challenge when a robust functional group must survive conditions designed to cleave a more labile one. A systematic approach is required to identify the cause and find a solution.

Diagnostic Workflow:

G start Problem: Unwanted OFP Group Cleavage base Step 1: Analyze the Base - Is it too strong (e.g., NaOH, LiOH)? - Is the concentration too high? start->base temp Step 2: Evaluate Temperature - Is the reaction run at elevated temperatures? - Can the temperature be lowered? base->temp solvent Step 3: Consider the Solvent - Is water or another protic solvent present? - Is the solvent anhydrous? temp->solvent time Step 4: Check Reaction Time - Is the reaction running longer than necessary? - Can it be monitored and stopped upon completion? solvent->time solution Solution: Implement Milder Conditions - Use weaker inorganic bases (K₂CO₃, Cs₂CO₃). - Run at 0°C or room temperature. - Use anhydrous aprotic solvents. - Monitor reaction closely (TLC, LC-MS). time->solution

Caption: Diagnostic workflow for troubleshooting OFP group hydrolysis.

Detailed Analysis & Recommended Solutions:

Factor to Analyze Potential Cause of Hydrolysis Recommended Solutions & Rationale
1. Base Strength The use of strong alkali metal hydroxides (e.g., LiOH, NaOH, KOH) or alkoxides (e.g., NaOMe, NaOtBu) creates a high concentration of potent nucleophiles (OH⁻, RO⁻) that can readily attack the ether linkage.Switch to a milder inorganic base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often sufficient to deprotonate acidic protons for many reactions but are significantly less nucleophilic, reducing the rate of ether cleavage.[6][13] For extremely sensitive substrates, organic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous conditions can be considered.
2. Temperature Reaction kinetics are exponentially related to temperature. A reaction that shows negligible hydrolysis at room temperature may proceed to completion at elevated temperatures (e.g., >50°C).[14]Reduce the reaction temperature. Whenever possible, conduct the reaction at a lower temperature (e.g., 0°C or room temperature). While this may increase the required reaction time, it will disproportionately slow the undesired hydrolysis side reaction compared to the desired primary reaction.
3. Solvent System The presence of water is required for hydrolysis. Many reactions, such as ester saponification, are performed in aqueous or mixed aqueous/organic solvent systems, creating an ideal environment for OFP cleavage.Employ anhydrous aprotic solvents. If the reaction chemistry allows, use solvents like anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.[6][11] This eliminates the primary nucleophile (water/hydroxide) for the undesired side reaction. If an aqueous workup is unavoidable, perform it quickly with cold solutions and immediately proceed to the next step to minimize contact time.[2][11]
4. Reaction Time Even under mild conditions, hydrolysis can occur over extended reaction times. Leaving a reaction overnight when it is complete in 4 hours increases the window for side reactions.Monitor the reaction progress closely. Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the primary reaction is complete. Quench the reaction immediately upon completion to prevent over-incubation and subsequent degradation.
Part 3: Experimental Protocols & Methodologies

This section provides actionable, step-by-step protocols for common laboratory procedures involving pentafluoropropoxy-containing molecules.

Protocol 1: General Procedure for a Mild Base-Mediated Reaction on an OFP-Containing Substrate

This protocol provides a template for performing a reaction, such as the removal of a base-labile protecting group, while preserving a pentafluoropropoxy ether.

Objective: To perform a base-mediated transformation with minimal hydrolysis of a co-existing OFP group.

Materials:

  • OFP-containing substrate

  • Anhydrous solvent (e.g., THF, Toluene, or DCM)

  • Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[13]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware, dried in an oven or flame-dried under vacuum

Procedure:

  • Preparation: Set up a reaction flask equipped with a magnetic stir bar under an inert atmosphere. Ensure all glassware is scrupulously dry.

  • Reagent Addition:

    • To the flask, add the OFP-containing substrate (1.0 eq).

    • Add the chosen anhydrous solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).

    • Add the mild inorganic base (e.g., K₂CO₃, 2-3 eq). Using a solid base in an anhydrous aprotic solvent provides a heterogeneous mixture where the basicity is localized, often reducing side reactions.

  • Reaction:

    • If applicable, add the second reactant for the desired transformation.

    • Stir the reaction mixture at the intended temperature (start at 0°C or room temperature).

  • Monitoring:

    • Monitor the reaction progress every 1-2 hours using TLC or by taking aliquots for LC-MS analysis.

    • Look for the disappearance of starting material and the appearance of the desired product. Simultaneously, check for any mass corresponding to the hydrolyzed byproduct (Mass of Substrate - C₃H₂F₅O + OH).

  • Workup (Non-Aqueous Recommended):

    • Once the reaction is complete, filter the reaction mixture through a pad of celite or silica gel to remove the inorganic base.

    • Wash the filter pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using silica gel chromatography. This avoids an aqueous wash, which could induce hydrolysis.[11]

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to ensure the pentafluoropropoxy group remains intact.

Protocol 2: Analytical Workflow for Detecting OFP Hydrolysis

Objective: To quickly and accurately determine if OFP group hydrolysis is occurring during a reaction.

G cluster_0 Reaction Monitoring cluster_1 Data Analysis A Take Aliquot from Reaction B Quench with Dilute Acid (e.g., 1M HCl) A->B C Extract with Organic Solvent (e.g., EtOAc) B->C D Analyze by LC-MS C->D E Look for Expected Product Mass D->E F Search for Hydrolyzed Byproduct Mass [M-C₃H₂F₅O+OH] D->F G Quantify Peak Areas to Estimate % Hydrolysis E->G F->G

Caption: LC-MS workflow for monitoring OFP hydrolysis.

References
  • Benchchem. Avoiding unwanted side reactions when using pentafluorophenol as a coupling agent.
  • Benchchem.
  • Benchchem. Technical Support Center: Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions.
  • Reardon, P. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15833–15842. [Link]

  • Zafrani, Y., & Yeffet, D. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 122(5), 5436–5494. [Link]

  • Benchchem. Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.
  • Unknown. HYDROLYSIS.
  • Unknown.
  • Reardon, P. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC.[Link]

  • ResearchGate. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling.[Link]

  • Le, C. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6394–6399. [Link]

  • Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • EBSCO. Hydrolysis | Chemistry | Research Starters.
  • White, R. H. (1984). Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250 degrees C. Nature, 310(5976), 430–432. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). Temperature dependence of ester hydrolysis in water. Journal of the American Chemical Society, 123(45), 11091–11092. [Link]

  • Michel-Cuello, C., et al. (2015). Effect of temperature and PH environment on the hydrolysis of maguey fructans to obtain fructose syrup. Revista Mexicana de Ingenieria Quimica, 14(3), 615-622. [Link]

Sources

Technical Support Center: Safe Handling of Thermally Unstable Brominated Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated pyrazine intermediates. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the thermal instability of these valuable but challenging compounds. Our focus is on ensuring experimental success while prioritizing laboratory safety.

The pyrazine core is a critical scaffold in numerous pharmaceuticals, and brominated intermediates are key for further functionalization and molecular elaboration. However, the introduction of a halogen atom to the electron-deficient pyrazine ring, coupled with other substituents, can render these molecules susceptible to thermal decomposition. This instability is not merely a matter of yield loss; it poses significant safety risks, including the potential for runaway reactions and the generation of hazardous byproducts[1][2].

This document is structured to follow a typical experimental workflow, addressing potential issues at each stage.

Core Principles: Understanding Thermal Instability

This section addresses fundamental questions about why brominated pyrazines can be unstable and how to assess this risk proactively.

Frequently Asked Questions (FAQs)

Q: What makes brominated pyrazine intermediates thermally sensitive? A: The thermal instability arises from a combination of factors. The pyrazine ring is electron-deficient, and the carbon-bromine (C-Br) bond can be a weak point in the molecule, susceptible to homolytic cleavage at elevated temperatures. This process can generate highly reactive radical species. The presence of other functional groups, particularly nitro or azide groups, can significantly lower the decomposition temperature, classifying the molecule as an energetic material[3]. The overall stability is influenced by the substitution pattern, molecular strain, and intermolecular interactions.

Q: What are the primary hazards associated with the decomposition of these intermediates? A: The primary hazards are twofold. First is the risk of a rapid, uncontrolled release of energy, i.e., a thermal runaway or explosion, especially in a confined environment[2]. This is a critical concern during reaction scale-up. Second is the generation of toxic and corrosive byproducts. Thermal degradation can release bromine atoms and hydrobromic acid (HBr)[4]. Furthermore, incomplete combustion or decomposition of brominated aromatic compounds can lead to the formation of hazardous materials such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions[5][6].

Q: How can I preemptively assess the thermal stability of a novel brominated pyrazine intermediate? A: Before synthesizing a new compound in quantity, a thorough hazard assessment is essential[3]. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the onset temperature of decomposition and the energy released. A sharp exotherm at a relatively low temperature is a clear warning sign. Other techniques like Thermogravimetric Analysis (TGA) can show the temperature at which mass loss occurs. For potentially explosive materials, more specialized tests like drop-weight impact or friction tests may be necessary, often conducted by a dedicated process safety group[7].

Safe Synthesis and Reaction Control

Controlling the reaction environment is the first line of defense against thermal decomposition.

Troubleshooting Guide

Issue: The reaction is showing signs of uncontrolled exotherm (rapid temperature rise).

Potential Cause Troubleshooting Step & Explanation
Inadequate Cooling Ensure the cooling bath (ice/water, cryocooler) has sufficient capacity for the reaction scale. The vessel's surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.
Reagent Addition Rate The brominating agent or other reactive substrate was added too quickly. For subsequent experiments, use a syringe pump for slow, controlled addition to manage the heat evolution. This turns a potentially dangerous batch process into a safer semi-batch process[2].
Poor Stirring Inadequate agitation can create localized "hot spots" where the reaction rate accelerates, initiating decomposition. Ensure the stir bar/overhead stirrer is appropriately sized and the stirring speed is sufficient to maintain a homogenous mixture.
Incorrect Reaction Concentration Running the reaction too concentrated can accelerate the rate of heat generation beyond the system's capacity to remove it. Consider running the reaction at a greater dilution.
Experimental Protocol: Controlled Bromination of an Activated Pyrazine

This protocol illustrates a controlled, low-temperature bromination to minimize thermal risk.

  • Hazard Assessment: Perform a literature review for any known stability issues with similar compounds. Review all reagent Safety Data Sheets (SDS). Ensure a blast shield is in place and appropriate PPE is worn[8][9].

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.

  • Reagent Preparation: Dissolve the pyrazine starting material in a suitable anhydrous solvent (e.g., THF, DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Dissolve N-Bromosuccinimide (NBS) in a minimal amount of anhydrous DMF or THF and load it into the dropping funnel. Add the NBS solution dropwise to the cooled pyrazine solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Controlled Quench: Once the reaction is complete, quench it by slowly adding a pre-cooled saturated aqueous solution of sodium thiosulfate while maintaining a low temperature. This neutralizes any excess brominating agent.

  • Work-up: Allow the reaction to slowly warm to room temperature before proceeding with extraction. Avoid rapid warming.

Logical Workflow: Managing a Reaction Exotherm

The following diagram outlines the decision-making process when faced with an unexpected temperature increase.

ExothermManagement start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add more dry ice, lower cryostat temp) stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled proceed Proceed with Caution (Resume addition at slower rate) is_controlled->proceed Yes quench Consider Emergency Quench (If safe and planned) is_controlled->quench No emergency EMERGENCY (Evacuate, Alert Safety Officer) quench->emergency

Caption: Decision workflow for managing a thermal runaway event.

Purification of Thermally Sensitive Intermediates

Purification steps, such as solvent removal and chromatography, often involve heat and can be a critical point of failure.

Frequently Asked Questions (FAQs)

Q: My compound seems to decompose on the rotary evaporator. What are my options? A: Avoid heating the water bath. If necessary, use a bath at or slightly below room temperature (20-25 °C). High vacuum is generally safer than high temperature for solvent removal. For extremely sensitive compounds, consider alternative methods like lyophilization (freeze-drying) if the solvent system is appropriate (e.g., 1,4-dioxane, water), or use a centrifugal evaporator which can remove solvent at low temperatures.

Q: Is silica gel chromatography safe for these compounds? A: It can be, but caution is required. Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. This effect is exacerbated by the heat generated from the solvent-silica interaction and frictional heat from high flow rates.

  • Mitigation Strategies:

    • Deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1% v/v in the eluent).

    • Run the column "cold" by packing and running it in a cold room or using a jacketed column with a cooling circulator.

    • Opt for a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 if the compound's polarity allows[10].

Q: The compound solidified into a hard, dark tar after purification. What happened? A: This is a classic sign of decomposition, likely initiated during the final solvent removal step. The concentration of the intermediate increases as the solvent is removed, which can accelerate decomposition, especially if residual heat is present. Always ensure the final product is cooled immediately after solvent removal and is not left under vacuum on a warm evaporator for extended periods.

Safe Handling, Storage, and Transportation

Proper long-term handling and storage are crucial for maintaining the integrity and safety of the intermediate.

Troubleshooting Guide

Issue: A previously pure sample has discolored or shows impurities by NMR/LC-MS after storage.

Potential Cause Troubleshooting Step & Explanation
Exposure to Light Photodecomposition can occur, especially with aromatic systems. Store samples in amber vials or wrap clear vials in aluminum foil.
Exposure to Air/Moisture The compound may be sensitive to oxidation or hydrolysis. Store under an inert atmosphere (nitrogen or argon) in a sealed vial with a tight-fitting cap.
Inappropriate Temperature The storage temperature was too high. For sensitive intermediates, storage at low temperatures (-20 °C or -80 °C) is recommended to slow the rate of decomposition.
Cross-Contamination Ensure spatulas and glassware are scrupulously clean. Trace amounts of acid or base can catalyze degradation over time.
Protocol: Long-Term Storage of a Sensitive Intermediate
  • Final Product Handling: After final purification and drying, handle the solid product in an inert atmosphere glovebox if possible.

  • Aliquotting: Divide the material into several smaller, single-use portions. This minimizes the number of times the bulk sample is warmed to room temperature and exposed to potential contaminants.

  • Packaging: Place each aliquot in a clean, dry amber glass vial.

  • Inerting: Backfill each vial with dry argon or nitrogen gas before sealing tightly with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, structure, batch number, date, and any specific handling precautions (e.g., "Store at -80°C, light-sensitive")[3].

  • Secondary Containment: Place the sealed vials inside a larger, labeled container with a secure lid.

  • Storage: Store the container in a designated, explosion-proof freezer at -20 °C or -80 °C, away from incompatible materials.

Visualization: Safe Storage Decision Tree

This diagram helps decide the appropriate storage conditions.

StorageDecisionTree start Is the compound novel or has known instability? node_dsc DSC/TGA data available? start->node_dsc Yes storage_max MAXIMUM PRECAUTION - Store at -80°C - Inert Atmosphere (Ar/N2) - Amber Vial - Aliquot start->storage_max No (Assume Unstable) node_low_onset Decomposition onset < 100°C? node_dsc->node_low_onset Yes node_light_sensitive Known light sensitivity? node_dsc->node_light_sensitive No node_low_onset->node_light_sensitive No node_low_onset->storage_max Yes node_air_sensitive Known air/moisture sensitivity? node_light_sensitive->node_air_sensitive storage_high HIGH PRECAUTION - Store at -20°C - Inert Atmosphere (Ar/N2) - Amber Vial node_light_sensitive->storage_high Yes node_air_sensitive->storage_high Yes storage_std STANDARD PRECAUTION - Store at < 4°C - Tightly Sealed Vial node_air_sensitive->storage_std No

Caption: Decision tree for determining appropriate storage conditions.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate.[Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. ACS.[Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.[Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Environmental Pollution.[Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.[Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.[Link]

  • Energetic Materials Management Plan. Purdue University.[Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. PubMed.[Link]

  • Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. Pharmaceutical Technology.[Link]

  • Products of thermal decomposition of brominated polymer flame retardants. IOPscience.[Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager.[Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC.[Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University.[Link]

  • Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Earth and Environmental Science.[Link]

  • Analytical methods for pyrazine detection. ResearchGate.[Link]

  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. datapdf.com.[Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.[Link]

  • Runaway reactions, case studies, lessons learned. ARIA.[Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.[Link]

Sources

Removing palladium impurities from 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Palladium Impurities from 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Ticket ID: #Pd-PYR-F5-001 Assigned Specialist: Senior Application Scientist, Process Purification Unit

Executive Summary & Diagnostic Assessment

You are dealing with a 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine intermediate. The persistence of palladium in this matrix is driven by two competing factors:

  • The Pyrazine "Trap": Pyrazine nitrogens are excellent

    
    -donors. They coordinate to residual Pd(II) species, creating stable soluble complexes that resist simple filtration.
    
  • The Fluoro-Tail Effect: The bulky 2,2,3,3,3-pentafluoropropoxy group increases the lipophilicity of your molecule. While this aids solubility in organic solvents (DCM, THF), it often renders aqueous washes (liquid-liquid extraction) ineffective for metal removal because the Pd-complex partitions into the organic phase along with your product.

Target Specification: < 10 ppm (ICH Q3D Option 1 for oral delivery).

Module 1: The "Gold Standard" Protocol (Functionalized Silica)

For this specific fluorinated pyrazine, SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® Dimercaptotriazine (Si-DMT) are the recommended scavengers.

Why this works: The sulfur atoms in these scavengers act as soft bases. According to HSAB (Hard-Soft Acid-Base) theory, Palladium is a soft acid. The Pd-S bond formed is thermodynamically stronger and kinetically more stable than the Pd-N bond holding the metal to your pyrazine ring.

Step-by-Step Remediation Workflow

Prerequisites:

  • Solvent System: THF, Ethyl Acetate, or MeTHF (Avoid alcohols if transesterification of the ether is a risk, though unlikely here).

  • Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).

Protocol A: The Slurry Method (Batch Mode)
  • Dissolution: Dissolve the crude 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine in 10 volumes (10 mL/g) of THF or Ethyl Acetate.

  • Loading: Add SiliaMetS® Thiol at 4 equivalents relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 10% w/w relative to the mass of the crude product.

  • Incubation: Agitate (do not use magnetic stir bars if possible; overhead stirring prevents grinding the silica) at 50°C for 4 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite® pad.

    • Critical: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS.

Data Summary: Scavenger Efficiency on N-Heterocycles

Scavenger TypeFunctional GroupMechanismRec.[1][2] for Pyrazines?
Si-Thiol PropylthiolMonodentate bindingHigh (Best balance)
Si-DMT DimercaptotriazineBidentate chelationVery High (For stubborn Pd)
Si-TADc TriamineChelationLow (Pyrazine competes)
Carbon Activated CharcoalPhysisorptionMedium (Non-selective)

Module 2: Logic & Decision Pathways

The following diagram illustrates the decision logic for selecting the correct purification route based on the oxidation state of the Palladium and the nature of the impurity.

Pd_Remediation_Logic Start Start: High Pd in Fluorinated Pyrazine Assess Diagnostic: Pd Speciation? Start->Assess Pd0 Pd(0) Nanoparticles (Black particulates) Assess->Pd0 Insoluble PdII Pd(II) Complexes (Soluble/Homogeneous) Assess->PdII Soluble Filter Filtration (Celite®) + Carbon (Ecosorb®) Pd0->Filter Physical Removal Scavenge Chemisorption (SiliaMetS® Thiol/DMT) PdII->Scavenge Ligand Exchange Check ICP-MS Analysis Filter->Check Scavenge->Check Pass Success (<10 ppm) Check->Pass Within Limits Fail Fail (>10 ppm) Check->Fail Above Limits Recryst Recrystallization (Binary Solvent) Fail->Recryst Polishing Step Recryst->Check

Caption: Decision matrix for Pd removal based on speciation (Pd0 vs PdII) and process outcomes.

Module 3: Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), but my yield dropped by 15%. Why? A: The 2,2,3,3,3-pentafluoropropoxy tail makes your molecule "sticky" (lipophilic). Activated carbon functions via non-specific adsorption. It likely adsorbed your fluorinated product along with the Pd.

  • Fix: Switch to SiliaMetS® Thiol . It is chemically selective for the metal and will not bind your organic product, preserving yield.

Q2: The Pd level is stuck at 50 ppm despite using Si-Thiol. What now? A: You likely have a kinetic issue. The Pyrazine-Pd bond is strong.

  • Fix 1: Increase temperature to 60-65°C (reflux in THF).

  • Fix 2: Switch to SiliaMetS® DMT . The dimercaptotriazine ligand forms a 6-membered chelate ring with Pd, which is entropically favored over the monodentate Thiol or the Pyrazine coordination.

Q3: Can I use this in the presence of the Bromine handle? A: Yes. The C-Br bond on the pyrazine ring is stable to these scavengers under standard conditions (neutral pH, <80°C). Unlike hydrogenation (which would debrominate), scavenging is non-destructive.

Q4: My product is an oil. How do I filter the scavenger? A: Dilute the oil in a minimal amount of DCM or EtOAc (1:1 ratio) to reduce viscosity, perform the scavenging, filter, and then concentrate back to the oil.

References & Authority

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

    • Establishes the <10 ppm limit for oral Pd.

  • Metal Scavenging: A Practical Guide. SiliCycle Application Notes, 2023. Link

    • Source for Si-Thiol vs. Si-DMT selectivity profiles.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

    • Foundational text on why crystallization often fails for Pd removal.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205. Link

    • Comparative data on Carbon vs. Functionalized Silica.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Characterization of Pentafluoropropoxy Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate physicochemical and biological properties. The pyrazine core, a key heterocycle in numerous pharmaceuticals, is often functionalized with fluorinated substituents to enhance metabolic stability, binding affinity, and lipophilicity. Among these, the pentafluoropropoxy group (-OCF₂CF₂CF₃) offers a unique combination of electronic and steric properties. Its detailed characterization is paramount for understanding structure-activity relationships and ensuring quality control.

This guide provides an in-depth comparison of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of pentafluoropropoxy pyrazine derivatives against other analytical techniques. As a senior application scientist, the following content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

The Unparalleled Advantages of ¹⁹F NMR for Fluorinated Molecules

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its intrinsic properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] This high sensitivity, coupled with the large chemical shift dispersion of over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[1][2] These features make ¹⁹F NMR an ideal tool for probing subtle structural and conformational changes in fluorinated molecules like pentafluoropropoxy pyrazine derivatives.[3]

Comparison with Alternative Spectroscopic Methods

While other techniques can provide structural information, they often lack the detailed insights offered by ¹⁹F NMR for this specific class of compounds.

Analytical TechniqueAdvantagesLimitations for Pentafluoropropoxy Pyrazine Derivatives
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns, confirming molecular weight.Does not provide information on the specific fluorine environments or through-bond/space connectivities. Isomeric differentiation can be challenging.
Infrared (IR) Spectroscopy Useful for identifying the C-F stretching vibrations.C-F bond vibrations often appear in a crowded region of the spectrum and are not highly specific for the different fluorine atoms within the pentafluoropropoxy group.
¹H and ¹³C NMR Essential for characterizing the pyrazine core and any non-fluorinated substituents.Provides indirect information about the fluorinated moiety through coupling with neighboring protons or carbons. Does not directly probe the fluorine nuclei.
X-ray Crystallography Provides definitive 3D structural information in the solid state.Requires a single crystal of suitable quality, which is not always obtainable. The conformation in the solid state may not be representative of the solution-state conformation.

¹⁹F NMR, in contrast, directly probes the fluorine atoms, offering a wealth of information regarding their chemical environment, connectivity, and spatial proximity to other nuclei, which is crucial for a comprehensive characterization.

Deciphering the ¹⁹F NMR Spectrum of Pentafluoropropoxy Pyrazine Derivatives

The ¹⁹F NMR spectrum of a pentafluoropropoxy-substituted pyrazine is expected to exhibit three distinct signals corresponding to the CF₃, the internal CF₂, and the OCF₂ groups.

Expected Chemical Shifts

The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the electronic environment. Based on data for structurally related perfluoroalkoxy compounds, the following approximate chemical shift ranges (relative to CFCl₃ at 0 ppm) can be anticipated[4][5]:

Fluorine GroupExpected Chemical Shift (δ) Range (ppm)Rationale
-CF₃ -80 to -85The terminal trifluoromethyl group is typically the most shielded of the three environments.
-CF₂- -120 to -130The internal difluoromethylene group is deshielded relative to the CF₃ group due to the influence of two adjacent electronegative groups.
-O-CF₂- -85 to -95The difluoromethylene group attached to the oxygen atom is significantly deshielded due to the strong electron-withdrawing effect of the oxygen.

Note: These are estimated ranges and the exact chemical shifts will be influenced by the substitution pattern on the pyrazine ring and the solvent used.

Unraveling Structure through Spin-Spin Coupling

Spin-spin coupling (J-coupling) provides invaluable information about through-bond connectivity. In pentafluoropropoxy pyrazine derivatives, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings will be observed. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over several bonds.[1]

Typical Coupling Patterns:

  • -O-CF₂- signal: Will appear as a triplet due to coupling with the adjacent -CF₂- group (³JFF).

  • -CF₂- signal: Will appear as a triplet of triplets due to coupling with both the -O-CF₂- (³JFF) and the -CF₃ (⁴JFF) groups. The four-bond coupling is generally smaller than the three-bond coupling.

  • -CF₃ signal: Will appear as a triplet due to coupling with the adjacent -CF₂- group (⁴JFF).

Further coupling to protons on the pyrazine ring (long-range ⁴JHF or ⁵JHF) may also be observed, providing crucial information for assigning the position of the pentafluoropropoxy group on the ring.

Advanced 2D NMR Techniques for Unambiguous Characterization

For complex structures or to gain deeper insights into the three-dimensional arrangement of the molecule, 2D NMR experiments are indispensable.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy)

This experiment is fundamental for establishing the through-bond connectivity of the fluorine atoms within the pentafluoropropoxy chain. Cross-peaks will be observed between coupled fluorine nuclei, confirming the -O-CF₂-CF₂-CF₃ sequence.[6]

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy)

The HOESY experiment is a powerful tool for determining spatial proximity between fluorine and proton nuclei, revealing through-space interactions.[7] This is particularly valuable for:

  • Confirming the regiochemistry: Observing a HOESY correlation between the -O-CF₂- fluorine atoms and a specific proton on the pyrazine ring provides unambiguous evidence for the substitution site.

  • Elucidating conformation: The intensity of the HOESY cross-peaks is related to the internuclear distance, providing insights into the preferred conformation of the pentafluoropropoxy group relative to the pyrazine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality ¹⁹F NMR data.

Protocol 1: Standard 1D ¹⁹F NMR Spectroscopy

Objective: To obtain a high-resolution one-dimensional ¹⁹F NMR spectrum for determining chemical shifts, coupling constants, and assessing purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pentafluoropropoxy pyrazine derivative.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

    • For quantitative measurements (qNMR), add a known amount of an internal standard (e.g., hexafluorobenzene).[3]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹⁹F probe.

  • Data Acquisition:

    • Use a standard 1D ¹⁹F pulse sequence (e.g., zgfhig on Bruker for ¹H-decoupled spectra).[2]

    • Set the spectral width to encompass the expected chemical shift range (e.g., -70 to -140 ppm).

    • Center the transmitter offset in the middle of the expected spectral region.

    • Set the acquisition time to at least 2 seconds for good resolution.

    • Use a relaxation delay (D1) of 5 seconds to ensure accurate integration. For quantitative analysis, D1 should be at least 5 times the longest T₁ of any fluorine nucleus.[8]

    • Acquire a sufficient number of scans (typically 16-128) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum to an appropriate standard (e.g., external CFCl₃ or an internal standard).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

Protocol 2: 2D ¹⁹F-¹H HOESY

Objective: To identify through-space interactions between fluorine and proton nuclei for structural and conformational analysis.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.

  • Instrument Setup:

    • Perform the initial setup as in Protocol 1.

    • Obtain standard 1D ¹H and ¹⁹F spectra to determine the spectral widths and transmitter offsets for both dimensions.

  • Data Acquisition:

    • Load a standard 2D HOESY pulse program (e.g., hoesyfhqfqnrv on Bruker systems).[9]

    • Set the spectral widths and transmitter offsets for both the ¹H (F2) and ¹⁹F (F1) dimensions based on the 1D spectra.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512).

    • The mixing time (d8) is a crucial parameter and should be optimized. A typical starting value is in the range of 300-800 ms.

    • Set the number of scans per increment to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Apply a baseline correction.

    • Analyze the cross-peaks, which indicate spatial proximity between specific ¹⁹F and ¹H nuclei.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acq_1d Acquire 1D ¹⁹F Spectrum setup->acq_1d acq_2d Acquire 2D NMR (COSY, HOESY) setup->acq_2d ft Fourier Transform acq_1d->ft acq_2d->ft phase_base Phasing & Baseline Correction ft->phase_base analyze_1d Analyze 1D: δ, J, Integration phase_base->analyze_1d analyze_2d Analyze 2D: Correlations phase_base->analyze_2d structure Structure Elucidation analyze_1d->structure analyze_2d->structure

Caption: General experimental workflow for ¹⁹F NMR analysis.

data_interpretation cluster_1d 1D Analysis cluster_2d 2D Analysis nmr_data ¹⁹F NMR Data 1D Spectrum 2D Spectra chem_shift Chemical Shifts (δ) Identifies electronic environment nmr_data:f0->chem_shift coupling Coupling Constants (J) Reveals through-bond connectivity nmr_data:f0->coupling integration Integration Determines relative abundance nmr_data:f0->integration cosy ¹⁹F-¹⁹F COSY Confirms -OCF₂CF₂CF₃ chain nmr_data:f1->cosy hoesy ¹⁹F-¹H HOESY Determines spatial proximity & regiochemistry nmr_data:f1->hoesy structure Complete Structural & Conformational Assignment chem_shift->structure coupling->structure integration->structure cosy->structure hoesy->structure

Caption: Logic of ¹⁹F NMR data interpretation for structural elucidation.

Applications in Drug Discovery

The unique sensitivity of ¹⁹F NMR makes it an invaluable tool in various stages of drug discovery.[10][11][12]

  • Fragment-Based Screening: Fluorinated fragment libraries can be screened against a biological target. Changes in the ¹⁹F NMR spectrum of the fragments upon binding (e.g., chemical shift perturbations, line broadening) indicate an interaction.[3]

  • Binding Affinity and Kinetics: ¹⁹F NMR can be used to determine binding affinities (Kd) and, in some cases, kinetic parameters (kon and koff) of fluorinated ligands to their protein targets.

  • Protein-Ligand Interactions: By incorporating a pentafluoropropoxy pyrazine derivative into a ligand, ¹⁹F NMR can serve as a sensitive reporter of the binding event and the local environment of the binding pocket.

  • Quantitative Analysis (qNMR): ¹⁹F qNMR allows for the accurate determination of the concentration of fluorinated compounds in solution without the need for chromophores, making it a powerful tool for quality control and formulation analysis.[8]

Conclusion

¹⁹F NMR spectroscopy stands out as the premier technique for the detailed characterization of pentafluoropropoxy pyrazine derivatives. Its high sensitivity, large chemical shift dispersion, and the wealth of information derived from coupling constants and 2D correlation experiments provide a comprehensive understanding of molecular structure and conformation that is difficult to achieve with other methods. For researchers in drug discovery and development, mastering ¹⁹F NMR is not just an analytical advantage but a strategic imperative for accelerating the design and optimization of novel fluorinated therapeutics.

References

  • BenchChem. (2025).
  • Kusukawa, T. (2025, March 3). [AMMRL] 1H-19F HOESY setup tips? AMMRL Mail Archives.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 24, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3774-3783. [Link]

  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • G. A. N. D. I. N. I. (2015). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. CNR-IRIS. [Link]

  • Ellis, D. A., Martin, J. W., Muir, D. C. G., & Mabury, S. A. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 726-731. [Link]

  • Supporting information - Rsc.org. (n.d.). Retrieved February 24, 2026, from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Flourine NMR. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3774-3783. [Link]

  • Mifkovic, A., Scheringer, M., & Hungerbühler, K. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(9), 1354-1362. [Link]

  • Lesot, P., & Emsley, J. W. (1998). Simplification of 19F NMR spectra of liquid crystalline samples by multiple-pulse COSY experiments. Journal of Magnetic Resonance, 133(1), 166-172. [Link]

  • Facey, G. (2014, December 5). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. K. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 933. [Link]

  • University of Missouri-St. Louis, Department of Chemistry. (n.d.). Experiment Guides. NMR Facility. [Link]

  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1079-1096. [Link]

  • Facey, G. (2007, November 6). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]

  • Grimmer, C. (2025, March 7). Re: [AMMRL] 1H-19F HOESY setup tips? AMMRL Mail Archives.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(11), 683-692. [Link]

  • Huber, S. M., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19595. [Link]

  • Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]

  • Li, Y., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5698. [Link]

  • Adams, R. W., et al. (2018). Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Chemical Communications, 54(75), 10584-10587. [Link]

  • Perras, F. A., et al. (2020). Fluorine MAS NMR API revised. Solid State Nuclear Magnetic Resonance, 107, 101659. [Link]

  • NMR Spectroscopy. (2023, April 30). 19F NMR spectrum of PF5 [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Pentafluorophenol - Optional[19F NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). (E)-CH3CH2CF=CFCF2CF3 - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential applications.[1][2] This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the gold-standard technique for the unambiguous structural elucidation of the novel compound, 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine. While a public crystal structure for this specific molecule is not available as of this writing, this document will serve as a forward-looking guide, detailing a robust experimental protocol, and comparing the unique insights offered by X-ray crystallography against other common analytical techniques.

The pyrazine core is a prevalent scaffold in pharmaceuticals and functional materials, and its derivatives have demonstrated a wide range of biological activities.[3][4] The subject molecule combines this heterocyclic core with two key substituents: a bromine atom, which can act as a heavy atom for phasing in crystallography and a site for further chemical modification, and a pentafluoropropoxy group, which can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the precise spatial arrangement of these groups is crucial for rational drug design and the development of structure-activity relationships.[1]

The Unparalleled Insight of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they provide indirect information about the three-dimensional structure in the solid state. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement within a crystal lattice, providing precise measurements of bond lengths, bond angles, and torsional angles.[5][6] This technique is the most comprehensive method for determining molecular structure.[1]

For 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, X-ray crystallography would definitively answer key structural questions that other techniques can only infer:

  • Conformation of the Pentafluoropropoxy Chain: The flexibility of the ether linkage allows for multiple possible conformations. Crystallography would reveal the preferred, low-energy conformation in the solid state.

  • Intermolecular Interactions: The presence of nitrogen, bromine, and fluorine atoms creates the potential for a variety of non-covalent interactions, such as halogen bonding and hydrogen bonding, which govern the crystal packing.[7] Understanding these interactions is critical for predicting physical properties like solubility and melting point.

  • Planarity of the Pyrazine Ring: While the pyrazine ring is expected to be planar, substitution can sometimes induce slight distortions. Crystallography would quantify any deviation from planarity.

The following table provides a comparative overview of the information provided by different analytical techniques for the target molecule.

Analytical Technique Information Provided for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine Limitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Precise bond lengths and angles- Torsional angles and conformation- Stereochemistry and absolute configuration- Intermolecular interactions and crystal packingRequires high-quality single crystals, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Chemical environment of each atom- Connectivity and through-bond correlations (COSY, HSQC, HMBC)- Through-space correlations (NOESY) suggesting conformational preferences in solutionProvides solution-state information, which may differ from the solid-state structure. Torsional angles are inferred, not directly measured.
Mass Spectrometry (MS) - Molecular weight and isotopic pattern (confirming the presence of Bromine)- Fragmentation patterns, providing clues to the molecular structureDoes not provide information on 3D arrangement or stereochemistry.
Computational Modeling - Theoretical low-energy conformations- Predicted bond lengths and anglesProvides a theoretical model that requires experimental validation. The accuracy depends on the level of theory used.

A Step-by-Step Protocol for the X-ray Crystallographic Analysis of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

The following protocol is a detailed, best-practice workflow for obtaining and analyzing the crystal structure of the title compound.

Part 1: Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in a crystallographic experiment.[1][5] For a small organic molecule like 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, slow evaporation is a primary method to attempt.

1. Purity Assessment:

  • Ensure the compound is of the highest possible purity (>98%) using techniques like NMR and LC-MS. Impurities can inhibit crystallization.

2. Solvent Screening:

  • Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

3. Crystallization Setup:

  • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
  • Alternative methods to consider include vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization.
Part 2: Data Collection

1. Crystal Mounting:

  • Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
  • Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

2. Diffractometer Setup:

  • Data collection should be performed on a modern single-crystal X-ray diffractometer, preferably equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[8]

3. Data Collection Strategy:

  • The crystal should be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
  • A series of diffraction images are collected as the crystal is rotated. The data collection strategy should aim for high completeness and redundancy of the measured reflections.
Part 3: Structure Solution and Refinement

1. Data Processing:

  • The collected diffraction images are integrated to determine the intensities of the reflections.[8] Software like SAINT is commonly used for this purpose.
  • The data is then corrected for absorption effects, especially important due to the presence of the heavy bromine atom, using programs like SADABS.[8]

2. Structure Solution:

  • The crystal system and space group are determined from the diffraction pattern.
  • The structure is solved using direct methods or Patterson methods. The presence of the bromine atom can be advantageous here, as its strong scattering can be used to phase the reflections. Programs like SHELXT are used for this step.[8]

3. Structure Refinement:

  • The initial atomic model is refined against the experimental data using full-matrix least-squares on F².[8] This process minimizes the difference between the observed and calculated structure factors.
  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions.
  • The final refined structure should have low residual values (R1, wR2) and a good-of-fit (GooF) value close to 1.

The entire workflow can be visualized as follows:

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination Purity High-Purity Compound Solvent Solvent Screening Purity->Solvent Crystal Slow Evaporation Solvent->Crystal Mount Crystal Mounting Crystal->Mount Diffract X-ray Diffraction Mount->Diffract Integrate Data Integration Diffract->Integrate Solve Structure Solution (Direct Methods) Integrate->Solve Refine Structure Refinement Solve->Refine Final Final CIF File Refine->Final

Workflow for Single-Crystal X-ray Crystallography.

Data Archiving and Validation

Upon successful refinement, the final structural data is compiled into a Crystallographic Information File (CIF).[9][10] This is a standard text file format that contains all the necessary information to describe the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[11][12] It is best practice to deposit this CIF file in a public database, such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15]

The integrity of the CIF file should be validated using services like the International Union of Crystallography's (IUCr) checkCIF service before deposition.[11]

The relationship between the experimental data and the final archived structure is illustrated below:

G Experiment X-ray Diffraction Experiment RawData Raw Diffraction Images Experiment->RawData ProcessedData Reflection Intensities (hkl file) RawData->ProcessedData Integration CIF Crystallographic Information File (CIF) ProcessedData->CIF Structure Solution & Refinement CSD Cambridge Structural Database (CSD) CIF->CSD Deposition

From Experiment to Database Deposition.

Conclusion

For a novel compound such as 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, single-crystal X-ray crystallography is an indispensable tool. It provides the most definitive and detailed structural information, which is foundational for further research and development.[2][5] While other analytical techniques are essential for routine characterization, they cannot replace the unambiguous three-dimensional insights provided by a crystal structure. The protocol and comparative analysis presented in this guide offer a robust framework for researchers seeking to fully characterize this and other novel chemical entities, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][7][8][13]triazines - PMC. (2022, December 17). Retrieved from [Link]

  • (PDF) Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine - ResearchGate. (2013, November 15). Retrieved from [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. Retrieved from [Link]

  • The Cambridge Structural Database - BiŌkeanós. Retrieved from [Link]

  • CIF - FAIRsharing. (2024, June 6). Retrieved from [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. Retrieved from [Link]

  • The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data | Journal of the American Chemical Society. (2002, May 1). Retrieved from [Link]

  • 2-bromo-5-(difluoromethyl)Pyrazine | C5H3BrF2N2 | CID 84676531 - PubChem. Retrieved from [Link]

  • (PDF) The Crystallographic Information File (CIF) - ResearchGate. (2015, April 2). Retrieved from [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Retrieved from [Link]

  • X-ray crystallography - Wikipedia. Retrieved from [Link]

  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. Retrieved from [Link]

  • 6.2.2. Pyrazines. Retrieved from [Link]

  • Short Guide to CIFs - CCDC. Retrieved from [Link]

  • Review x Ray crystallography. Retrieved from [Link]

  • X-ray crystal structures of pyrazines 13a, e, f, and k. - ResearchGate. Retrieved from [Link]

  • Crystal Structures Submitted to the CSD - Anstey Research Group. Retrieved from [Link]

  • X-ray Crystallography of Chemical Compounds - PMC - NIH. Retrieved from [Link]

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. Retrieved from [Link]

  • Serial X-ray Crystallography II - MDPI. (2023, January 25). Retrieved from [Link]

  • (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). Retrieved from [Link]

  • X-Ray Crystallography - Cancer Institute - University of Florida. Retrieved from [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (2021, December 29). Retrieved from [Link]

  • X-ray Protein Crystallography - Physics LibreTexts. (2022, November 8). Retrieved from [Link]

  • Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed. (2015, January 2). Retrieved from [Link]

Sources

Benchmarking Purity: Validating 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Problem

In the development of fluorinated heterocycles for medicinal chemistry, 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine represents a critical scaffold. The combination of the lipophilic pentafluoropropyl group and the reactive bromo-handle makes it an ideal intermediate for Suzuki-Miyaura couplings.

However, the synthesis of this molecule presents a specific validation challenge that standard LC-MS and NMR techniques frequently miss: inorganic salt occlusion and fluorinated solvent entrapment .

This guide objectively compares Elemental Analysis (EA) against standard characterization methods (


H-NMR, LC-MS), demonstrating why EA remains the non-negotiable "Gold Standard" for validating the bulk purity of this specific fluorinated intermediate.

Synthetic Context & Methodology

To validate the product, we must first establish the synthesis. The reaction utilizes a Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyrazine.
The Reaction Pathway

The electron-deficient pyrazine ring undergoes displacement of one bromide by the pentafluoropropoxide anion.

SynthesisWorkflow Reactant1 2,5-Dibromopyrazine (Electrophile) Product 2-Bromo-5-(2,2,3,3,3- pentafluoropropoxy)pyrazine Reactant1->Product Reactant2 2,2,3,3,3-Pentafluoropropan-1-ol (Nucleophile Source) Intermediate Alkoxide Formation (in THF, 0°C) Reactant2->Intermediate Deprotonation Base NaH (60% disp.) (Base) Base->Intermediate Intermediate->Product SNAr Addition Byproduct NaBr (Salt Byproduct) Product->Byproduct Co-precipitates

Figure 1:


 synthesis pathway showing the critical co-precipitation of Sodium Bromide (NaBr).
Optimized Protocol

Objective: Synthesize 10.0 g of target material with >99% purity.

  • Alkoxide Generation: To a flame-dried flask under

    
    , add NaH  (1.1 equiv) suspended in anhydrous THF. Dropwise add 2,2,3,3,3-pentafluoropropan-1-ol  (1.05 equiv) at 0°C. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Addition: Dissolve 2,5-dibromopyrazine (1.0 equiv) in THF and add to the alkoxide solution.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup (Critical Step): Quench with water. Extract with EtOAc. Wash organic layer with brine. Note: Fluorinated organics are "heavy" and lipophilic; they often trap inorganic salts (NaBr) within the oil/solid lattice during concentration.

  • Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).

Comparative Validation: Why EA Wins

Most researchers rely on


H-NMR and LC-MS. For this specific molecule, those methods are insufficient.
The Data Gap
  • LC-MS: Excellent for identifying the product mass (

    
    ), but poor for quantifying purity because the product ionizes differently than impurities, and salts (NaBr) are invisible.
    
  • 
    H-NMR:  Shows the pyrazine protons and the 
    
    
    
    doublet. However, it cannot detect inorganic salts (NaBr) or occluded water/silica, leading to a "false positive" >99% purity assignment.
Elemental Analysis (CHN) Benchmarking

Combustion analysis measures the absolute mass percent of Carbon, Hydrogen, and Nitrogen. It is the only method that detects "dead mass" (salts/inorganics) by showing a uniform depression in all elemental percentages.

Theoretical Composition (


): 
  • MW: 307.02 g/mol

  • C: 27.38%

  • H: 1.31%

  • N: 9.12%

Experimental Data Comparison

The table below compares three batches of the product characterized by different methods.

MetricBatch A (Crude) Batch B (NMR Pure) Batch C (EA Validated)
Purification Extracted, DriedColumn ChromatographyColumn + Recrystallization (Pentane)
Appearance Waxy SolidWhite SolidCrystalline Needles
LC-MS Purity 94%>99%>99%

H-NMR
CleanClean (>98%)Clean (>99%)
EA: Carbon Found: 22.1% (Fail)Found: 26.5% (Fail)Found: 27.35% (Pass)
EA: Nitrogen Found: 7.4% (Fail)Found: 8.8% (Fail)Found: 9.10% (Pass)
Diagnosis Massive Salt Contamination Trapped Solvent/Silica True Bulk Purity

Analysis:

  • Batch B looked perfect by NMR and LC-MS. However, the Carbon value (26.5%) was significantly lower than theoretical (27.38%). This indicates ~3-4% of the sample mass is "invisible" non-combustible material (likely residual silica or NaBr).

  • Batch C matches the theoretical values within

    
     (the publication standard), confirming the absence of invisible contaminants.
    

Validation Decision Logic

Use this decision tree to interpret your Elemental Analysis results for fluorinated heterocycles.

ValidationLogic Start Perform CHN Analysis Check Values within +/- 0.4%? Start->Check Pass VALIDATED (Bulk Purity Confirmed) Check->Pass Yes Fail Analyze Deviation Check->Fail No LowAll All Values Low? (C, H, N < Theory) Fail->LowAll HighC Carbon High? (C > Theory) Fail->HighC HighH Hydrogen High? (H > Theory) Fail->HighH Diagnosis1 Inorganic Contamination (NaBr, Silica) LowAll->Diagnosis1 Non-combustible mass Diagnosis2 Trapped Solvent (THF/EtOAc) HighC->Diagnosis2 Carbon-rich impurity Diagnosis3 Hydrolysis/Wet (Water) HighH->Diagnosis3 Moisture

Figure 2: Diagnostic workflow for interpreting CHN deviations.

Conclusion & Recommendations

For 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine , reliance on NMR alone is a procedural risk. The heavy fluorine content and the nature of the


 reaction create a high probability of salt occlusion.

Final Recommendation:

  • Do not skip EA. It is the only barrier against introducing "dead mass" into subsequent expensive coupling steps.

  • Acceptance Criteria: Data must fall within

    
     of theoretical values.
    
  • Remediation: If EA shows "Low All," dissolve the product in

    
    , filter through a 0.2 
    
    
    
    PTFE membrane (to remove micro-salts), and recrystallize from Pentane/Cold Hexane.

References

  • National Institutes of Health (NIH). "Chemists Debate the Value of Elemental Analysis." PubMed Central. [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. [Link]

Safety Operating Guide

A Guide to the Responsible Disposal of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical lifecycle. The novel heterocyclic compound, 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, presents unique disposal challenges due to its halogenated structure. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established safety protocols and environmental regulations. Our objective is to ensure that this valuable research tool is managed in a way that protects both laboratory personnel and the environment.

Foundational Safety Assessment: Understanding the Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is a complex molecule containing both a bromine atom and a highly fluorinated alkoxy group. This structure dictates its chemical behavior and informs the necessary safety and disposal considerations.

Hazard Profile: The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). For this compound, the following hazard statements are typical:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The stability of the carbon-fluorine bond, a key feature of the pentafluoropropoxy group, suggests that the compound is persistent, a characteristic shared with many per- and polyfluoroalkyl substances (PFAS)[1][2]. This persistence is a critical factor in determining the ultimate disposal pathway.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or goggles.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.
Body Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[4][5]Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.
Strategic Disposal Pathways for Halogenated Heterocycles

The presence of both bromine and fluorine atoms places this compound in the category of halogenated organic waste. Such waste streams are strictly regulated and must not be disposed of via standard drains or as common refuse[6][7]. The primary goal of disposal is the complete destruction of the molecule to prevent its release and persistence in the environment.

Primary Recommended Pathway: High-Temperature Incineration

From a chemical standpoint, the most effective method for destroying highly fluorinated and brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility[1][8]. The rationale is based on the following principles:

  • Bond Dissociation Energy: The carbon-fluorine bond is exceptionally strong and requires significant energy input (high temperatures) to break.[2] Incineration at temperatures exceeding 1,000°C provides the necessary energy for unimolecular decomposition.[1]

  • Preventing Incomplete Combustion: Inadequate temperatures can lead to the formation of smaller, potentially hazardous Products of Incomplete Combustion (PICs).[1] Licensed facilities are equipped with sophisticated temperature and residence time controls to ensure complete destruction.

  • Off-Gas Treatment: Professional incinerators are equipped with advanced scrubbing systems to capture and neutralize acidic gases like hydrobromic acid (HBr) and hydrofluoric acid (HF) that are formed during combustion.[1][9]

Alternative Disposal Considerations:

While incineration is the preferred method, the U.S. Environmental Protection Agency (EPA) has identified other potential technologies for managing persistent fluorinated compounds, which may be considered depending on local regulations and facility capabilities.

  • Hazardous Waste Landfill: This involves placing the contained waste in a specially designed landfill with multiple liners and leachate collection systems to prevent environmental contamination.[10] However, this method only contains the substance, it does not destroy it.[10]

  • Deep Well Injection: This technique involves injecting liquid waste into deep, geologically stable underground rock formations, far below sources of drinking water.[11] This is a highly specialized method reserved for specific waste streams and locations.

The following diagram outlines the decision-making process for selecting the appropriate disposal route for 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation Protocol cluster_2 Final Disposal Decision Start Waste Generated: 2-Bromo-5-(pentafluoropropoxy)pyrazine (Neat or Contaminated) Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Container Select Compatible Container (e.g., Glass, PTFE-lined cap) Segregate->Container Label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Label Store Store in a Designated, Ventilated, and Secondary Containment Area Label->Store Disposal_Decision Engage Licensed Hazardous Waste Disposal Vendor Store->Disposal_Decision Incineration Primary Method: High-Temperature Incineration (>1000°C with Scrubbers) Disposal_Decision->Incineration Vendor Confirms Capability Landfill Alternative Method: Permitted Hazardous Waste Landfill (Containment, not destruction) Disposal_Decision->Landfill Incineration Not Available or Permitted by Vendor caption Disposal Decision Workflow for the Subject Compound

Disposal Decision Workflow for the Subject Compound
Laboratory Protocol: Waste Accumulation and Handling

Proper disposal begins with meticulous collection and storage practices within the laboratory. Adherence to these steps is not merely procedural; it is a critical safety and compliance checkpoint.

Step-by-Step Accumulation Procedure:

  • Container Selection:

    • Utilize a designated waste container made of chemically compatible material, such as borosilicate glass, with a polytetrafluoroethylene (PTFE)-lined screw cap.[12][13]

    • Ensure the container is clean, in good condition, and free from leaks or damage.[14]

    • Never use metal containers for corrosive waste or incompatible chemicals.[12]

  • Waste Segregation:

    • This compound must be collected in a waste stream designated for halogenated organic solvents/liquids .[12][15]

    • Crucially, do not mix halogenated waste with non-halogenated waste. Doing so needlessly classifies the entire volume as the more expensive and stringently regulated halogenated waste.[12][15]

  • Proper Labeling:

    • The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.

    • The label must include the full chemical name: "2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine" and any other components in the waste mixture with their approximate percentages.[14][16] Chemical formulas or abbreviations are not acceptable.[14]

    • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Safe Storage:

    • Keep waste containers tightly closed except when adding waste.[16]

    • Store the sealed container in a designated satellite accumulation area, such as a ventilated cabinet, and within secondary containment to control potential spills.[4][16]

    • Store away from incompatible materials like strong oxidizing agents, acids, or bases.[3][5]

  • Arranging for Disposal:

    • Once the container is full (not exceeding 90% capacity to allow for expansion[17]), or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

    • Your EHS office will coordinate with a licensed and permitted hazardous waste disposal vendor who can transport the material to an appropriate treatment, storage, and disposal facility (TSDF).[11][15]

By adhering to this comprehensive disposal strategy, from initial hazard assessment to final destruction, we uphold our professional responsibility to conduct research that is not only innovative but also safe and environmentally conscious.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Procedure for disposing of hazardous waste. MIT Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Highly fluorinated chemicals can enter the environment via our household waste. Umeå University. [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. Rinnovabili.it. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618. PubChem. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • NATURAL PYRAZINES MIXTURE No. 24 - SDS. Axxence Aromatic GmbH. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.